Technical Documentation Center

1-Butyl-4-methylpyridinium triflate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Butyl-4-methylpyridinium triflate
  • CAS: 882172-79-4

Core Science & Biosynthesis

Foundational

Pyridinium-Based Ionic Liquids: A Technical Guide to Their History, Development, and Applications

Abstract This technical guide provides a comprehensive overview of the history, development, and multifaceted applications of pyridinium-based ionic liquids (PyILs). From their early discovery to their current role in cu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the history, development, and multifaceted applications of pyridinium-based ionic liquids (PyILs). From their early discovery to their current role in cutting-edge research, this document explores the synthesis, physicochemical properties, and practical utility of this important class of ionic liquids. Designed for researchers, scientists, and professionals in drug development, this guide offers in-depth technical insights, field-proven methodologies, and a forward-looking perspective on the potential of PyILs.

Introduction: The Dawn of Ionic Liquids and the Significance of the Pyridinium Cation

Ionic liquids (ILs) are a fascinating class of compounds composed entirely of ions, with melting points typically below 100°C.[1][2] This unique characteristic imparts a suite of desirable properties, including negligible vapor pressure, high thermal stability, and non-flammability, making them attractive alternatives to volatile organic solvents.[3] The story of ILs begins in 1914 with Paul Walden's synthesis of ethylammonium nitrate, the first reported room-temperature ionic liquid.[4][5][6] However, it was the development of air and water-stable ILs based on imidazolium and pyridinium cations in the latter half of the 20th century that truly unlocked their potential for widespread application.[6][7]

Pyridinium-based ionic liquids, characterized by the presence of a pyridinium cation, hold a special place in the IL landscape. The aromatic nature of the pyridinium ring provides unique electronic and structural properties, influencing the IL's reactivity and interactions.[8] A key advantage of PyILs lies in their remarkable "tunability." By strategically modifying the substituents on the pyridine ring and pairing the cation with a diverse array of anions, researchers can precisely tailor the physicochemical properties of the resulting IL.[9] This allows for the design of PyILs with specific characteristics such as hydrophobicity, viscosity, thermal stability, and conductivity, optimized for a given application.[8]

Historical Development: A Timeline of Innovation

The journey of pyridinium-based ionic liquids is marked by key discoveries that have expanded their scope and utility.

  • Early 20th Century: Following Walden's initial discovery of ionic liquids, the first substituted pyridinium chlorides were synthesized in 1932 and found use as solvents for cellulose.[5]

  • Mid-20th Century: In the 1960s, research at the US Air Force Academy focused on chloroaluminate molten salts, including 1-ethylpyridinium bromide-aluminum chloride, for electrochemical applications.[10]

  • Late 20th Century: The 1970s and 1980s saw the development of PyILs with halide or tetrahalogenoaluminate anions, primarily for use as electrolytes in batteries.[7] A significant breakthrough occurred in 1992 when Wilkes and Zawarotko introduced ILs with "neutral," weakly coordinating anions like hexafluorophosphate and tetrafluoroborate, which were stable in the presence of water, opening the door to a much broader range of applications.[5][7]

  • 21st Century: The new millennium has witnessed an explosion of research into PyILs, driven by their potential in "green chemistry" and their diverse applications in catalysis, synthesis, and materials science.[11][12] The focus has shifted towards creating more sustainable and biodegradable PyILs, often inspired by naturally occurring pyridinium structures.[11]

Synthesis and Characterization: From Design to Reality

The synthesis of pyridinium-based ionic liquids is generally a straightforward two-step process, allowing for a high degree of structural diversity.[13][14]

General Synthetic Pathway

The most common synthetic route involves two key steps:

  • N-Alkylation (Quaternization): This step involves the reaction of pyridine or a substituted pyridine with an alkylating agent, typically an alkyl halide or sulfonate. This reaction forms the N-alkylpyridinium cation with the corresponding halide or sulfonate as the anion.[8]

  • Anion Exchange (Metathesis): The initial halide or sulfonate anion is then exchanged for the desired anion. This is typically achieved by reacting the N-alkylpyridinium salt with a salt or acid containing the target anion (e.g., NaBF₄, KPF₆, LiN(Tf)₂).[8][15]

This modular approach allows for the systematic variation of both the cation and the anion, enabling the fine-tuning of the IL's properties. For instance, introducing functional groups like hydroxyls or nitriles onto the alkyl chain can alter solubility or enhance catalyst retention.[8][15]

Experimental Protocol: Synthesis of N-Butylpyridinium Tetrafluoroborate ([C4Py][BF4])

This protocol describes a typical synthesis of a common pyridinium-based ionic liquid.

Step 1: Synthesis of N-Butylpyridinium Bromide ([C4Py][Br])

  • In a round-bottom flask, combine pyridine (0.5 mol) and 1-bromobutane (0.5 mol).

  • Reflux the mixture at 70°C for 72 hours.[16]

  • After cooling, the resulting N-butylpyridinium bromide is typically a solid.

Step 2: Anion Exchange

  • Dissolve the N-butylpyridinium bromide (0.05 mol) in acetone (20 mL).

  • Add sodium tetrafluoroborate (NaBF₄) in a 1:1 molar ratio to the solution.

  • Stir the mixture at 25°C for 12 hours.[16]

  • Filter the mixture to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate to yield the N-butylpyridinium tetrafluoroborate ionic liquid.[16]

Characterization Techniques

Thorough characterization is crucial to confirm the structure and purity of the synthesized PyILs and to understand their physical properties.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the cation.[15][16]

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the IL.[17]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the IL.[18]

    • Differential Scanning Calorimetry (DSC): Used to determine the melting point and glass transition temperature.

  • Physicochemical Property Measurement:

    • Viscometry and Densitometry: Measure the viscosity and density of the IL over a range of temperatures.[18][19]

    • Conductivity Measurement: Determines the ionic conductivity, a key parameter for electrochemical applications.[19]

Physicochemical Properties: The Art of "Tuning"

The ability to tune the properties of PyILs by altering their structure is a cornerstone of their utility.

Influence of the Cation
  • Alkyl Chain Length: Increasing the length of the alkyl chain on the pyridinium ring generally leads to an increase in viscosity and a decrease in density and melting point. The biodegradability of PyILs can also be influenced by the alkyl chain, with longer chains sometimes promoting degradation.

  • Substituents on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact the IL's properties. For example, the position of a methyl group can affect the mesomorphism (liquid crystal behavior) and conductive properties.[13] Functional groups can be introduced to impart specific functionalities, such as chirality for asymmetric synthesis or nitrile groups for improved catalyst retention.[15][20]

Influence of the Anion

The choice of anion has a profound effect on the properties of the PyIL, often more so than the cation.[21]

  • Common Anions: A wide range of anions are used, including halides (Cl⁻, Br⁻), tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (NTf₂⁻).

  • Impact on Properties:

    • Thermal Stability: The anion plays a critical role in determining the thermal stability of the IL.[21]

    • Viscosity and Conductivity: The size and shape of the anion influence the viscosity and ionic conductivity.

    • Solubility and Miscibility: The anion dictates the IL's solubility in water and organic solvents.

    • Electrochemical Window: For electrochemical applications, the anion's resistance to oxidation and reduction is a key factor in determining the IL's electrochemical window.

Data Summary: Physicochemical Properties of Selected Pyridinium-Based Ionic Liquids
Ionic LiquidCationAnionDensity (g/cm³) at 25°CViscosity (mPa·s) at 25°CConductivity (mS/cm) at 25°CDecomposition Temp. (°C)
1-Butylpyridinium tetrafluoroborate ([C4Py][BF4])1-ButylpyridiniumBF₄⁻~1.22~120~2.5~350-400
1-Hexylpyridinium tetrafluoroborate ([hpy][BF4])1-HexylpyridiniumBF₄⁻~1.16~250~1.2~350-400
1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([bpy][Tf2N])1-ButylpyridiniumTf₂N⁻~1.43~70~3.8>400
1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([hpy][Tf2N])1-HexylpyridiniumTf₂N⁻~1.37~120~2.1>400

Note: The values presented are approximate and can vary depending on the specific experimental conditions and purity of the ionic liquid. Data compiled from various sources.[19][22]

Applications: Harnessing the Potential of Pyridinium-Based Ionic Liquids

The unique and tunable properties of PyILs have led to their application in a wide range of scientific and industrial fields.

Catalysis and Organic Synthesis

PyILs serve as both solvents and catalysts in a variety of organic reactions, often leading to enhanced reaction rates, improved selectivities, and easier product separation. Their ionic nature provides a unique reaction environment that can stabilize charged intermediates and transition states. The ability to dissolve a wide range of reactants and catalysts, coupled with their high thermal stability, makes them ideal for high-temperature catalytic processes. Furthermore, the recyclability of ILs adds a crucial element of sustainability to synthetic chemistry.

Workflow: Pyridinium IL-Catalyzed Synthesis

G Reactants Reactants & PyIL Catalyst Reaction_Vessel Reaction at Elevated Temperature Reactants->Reaction_Vessel Product_Mixture Product Mixture in PyIL Reaction_Vessel->Product_Mixture Extraction Product Extraction with Organic Solvent Product_Mixture->Extraction Product Isolated Product Extraction->Product Organic Phase Recycled_IL Recycled PyIL Catalyst Extraction->Recycled_IL IL Phase Recycled_IL->Reaction_Vessel Reuse

Caption: A typical workflow for a chemical synthesis using a recyclable pyridinium-based ionic liquid as a catalyst and solvent.

Electrochemistry

Due to their high ionic conductivity, wide electrochemical stability window, and low vapor pressure, PyILs are excellent electrolytes for various electrochemical devices.[23]

  • Batteries and Supercapacitors: Their properties make them suitable for use in batteries and supercapacitors, where they can operate at higher temperatures and voltages than conventional electrolytes.[2]

  • Electrodeposition: PyILs are used as media for the electrodeposition of metals and alloys.[2]

  • Sensors: Their unique properties are also being explored in the development of electrochemical sensors.[24]

Drug Development and Biomedical Applications

The tunable solvent properties and biocompatibility of certain PyILs make them promising for pharmaceutical and biomedical applications.[9][25]

  • Drug Solubility and Stability: A significant challenge in drug development is the poor water solubility of many active pharmaceutical ingredients (APIs).[9] PyILs can dissolve a wide range of hydrophobic drugs, enhancing their solubility and bioavailability.[9] They can also stabilize drugs against degradation, extending their shelf life.[9]

  • Drug Delivery: Pyridinium-based ILs have shown potential in enhancing the permeability of drugs across biological membranes, which is crucial for effective drug delivery.[9] This could lead to improved transdermal drug delivery systems.[9]

  • Biocatalysis: PyILs can serve as media for enzymatic reactions, sometimes improving the stability and activity of enzymes like lipases.[16][26]

Logical Relationship: PyILs in Drug Formulation

G cluster_0 Challenge cluster_1 Solution cluster_2 Outcome Poorly_Soluble_API Poorly Soluble API PyIL Pyridinium-based Ionic Liquid Poorly_Soluble_API->PyIL Dissolution in Improved_Solubility Enhanced Solubility & Bioavailability PyIL->Improved_Solubility Improved_Stability Increased Drug Stability PyIL->Improved_Stability

Caption: The role of pyridinium-based ionic liquids in overcoming the challenges of poor drug solubility and stability.

Future Perspectives and Conclusion

The field of pyridinium-based ionic liquids continues to evolve rapidly. Future research will likely focus on several key areas:

  • Green and Sustainable ILs: The development of biodegradable and less toxic PyILs from renewable resources is a major goal.[11]

  • Task-Specific ILs: Designing PyILs with specific functionalities for targeted applications, such as chiral ILs for asymmetric synthesis or magnetic ILs for easy separation, will continue to be an active area of research.[20][25][27]

  • Advanced Materials: The unique properties of PyILs are being leveraged to create novel materials, including ionic liquid crystals and advanced electrolytes for next-generation energy storage devices.[13][24]

References

  • Solvent Properties of Pyridinium Ionic Liquids: Potential Applications in Chemistry and Pharmaceuticals. Longdom Publishing. Available from: [Link]

  • Bicchi, C., & Cagliero, C. (2021). Ionic Liquids: An “Old” Class of Chemicals of High Interest in Modern Sample Preparation and Analysis. CHIMIA International Journal for Chemistry, 75(1), 1-1. Available from: [Link]

  • Bittner, B., Wrobel, R. J., & Milchert, E. (2012). Physical properties of pyridinium ionic liquids. The Journal of Chemical Thermodynamics, 55, 159-165.
  • Structure Influenced Physicochemical Properties of Pyridine Perrhenate Ionic Liquids. (2014). Journal of Chemical Engineering & Process Technology.
  • Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. (2019). Frontiers in Chemistry. Available from: [Link]

  • Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2011).
  • Dao, H. N. T., Nguyen, T. T., Nguyen, T. H. T., Phan, T. H. N., & Tran, P. H. (2023). Preparation of pyridinium-based ionic liquid and application as a green catalyst for the synthetic route of 4H-1-benzopyran-5(6H)-ones. Vietnam Journal of Chemistry, 61(4), 451-458.
  • Ionic liquid - Invented by Paul Walden. Edubilla.com. Available from: [Link]

  • Ionic Liquids in Pharmaceutical and Biomedical Applications. Reinste Nano Ventures Pvt Ltd - Hiyka. (2024). Available from: [Link]

  • Special Issue on Progress Using Ionic Liquids in Liquid-Liquid Extraction. (2019). Taylor & Francis Online.
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). MDPI.
  • Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. (2014). Scientific.Net.
  • Pyridinium salts: from synthesis to reactivity and applications. (2018). Organic Chemistry Frontiers (RSC Publishing).
  • Ionic Liquid Crystals Based on Pyridinium Salts. (2017). IntechOpen.
  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-w
  • Development of ionic liquid crystals based on pyridinium and picolinium c
  • Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. (2023).
  • Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. (2017). Oriental Journal of Chemistry.
  • Exploratory Research Applications of Pyridinium Ionic Liquids: A Technical Guide. (2025). Benchchem.
  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (2020). TÜBİTAK Academic Journals.
  • Introduction: Ionic Liquids. (2017).
  • Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures. (2011). Green Chemistry (RSC Publishing).
  • Ionic Liquids in Drug Delivery Systems. (2023). Encyclopedia MDPI.
  • NEW PYRIDINIUM CHIRAL IONIC LIQUIDS. (2004). LOCKSS.
  • Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. (2025).
  • Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilyl
  • A Review of Ionic Liquids, Their Limits and Applic
  • Exploring the World of Ionic Liquids. (2024). YouTube.
  • Electrochemical Applications of Room-Temperature Ionic Liquids. (2007). The Electrochemical Society Interface.
  • Pyridinium-based protic ionic liquids as electrolytes for RuO2 electrochemical capacitors. (2013).
  • 1 History and Development of Ionic Liquids. (2020). Wiley-VCH.
  • Development of ionic liquid crystals based on pyridinium and picolinium c
  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (2023).
  • Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. (2019). PMC.
  • The design and synthesis of biodegradable pyridinium ionic liquids. (2008). RSC Publishing.
  • Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. (2004). Journal of the American Chemical Society.
  • Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. (2023). PMC.
  • Monosubstituted Pyridinium-Based Ionic Liquids. (2023). Labinsights.

Sources

Exploratory

1-Butyl-4-methylpyridinium Triflate: Chemical Identifiers, Mechanistic Properties, and Electrochemical Applications

Executive Summary In the rapidly evolving fields of energy storage and green catalysis, Room-Temperature Ionic Liquids (RTILs) have emerged as indispensable, highly tunable solvents and electrolytes. Among these, 1-Butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of energy storage and green catalysis, Room-Temperature Ionic Liquids (RTILs) have emerged as indispensable, highly tunable solvents and electrolytes. Among these, 1-Butyl-4-methylpyridinium trifluoromethanesulfonate (commonly referred to as 1-Butyl-4-methylpyridinium triflate, or [BMPy][TfO] ) stands out due to its exceptional electrochemical stability, wide voltage window, and thermal robustness[1].

This technical guide provides an authoritative breakdown of[BMPy][TfO], detailing its core chemical identifiers, the mechanistic causality behind its physicochemical properties, its applications in advanced electrochemistry, and a self-validating experimental protocol for assessing its electrochemical window.

Chemical Nomenclature and Core Identifiers

Accurate chemical identification is critical for regulatory compliance, procurement, and reproducible research. The definitive identifier for this compound is CAS Number 882172-79-4 [2]. Table 1 summarizes the core identifiers and fundamental properties required for molecular modeling and inventory tracking.

Table 1: Quantitative Identifiers and Structural Data for[BMPy][TfO]

Property / IdentifierValue / Designation
Chemical Name 1-Butyl-4-methylpyridinium trifluoromethanesulfonate
Common Synonyms 1-Butyl-4-methylpyridinium triflate; [BMPy][TfO]
CAS Registry Number 882172-79-4
Molecular Formula C11H16F3NO3S
Molecular Weight 299.31 g/mol
PubChem CID 60196392
SMILES String CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
InChIKey UTVYJPCPEBAGFO-UHFFFAOYSA-M
EC Number 801-448-7

Structural Causality and Physicochemical Properties

The utility of [BMPy][TfO] is not accidental; it is the direct result of deliberate molecular engineering. The specific combination of the [BMPy]+ cation and the [TfO]- anion creates a synergistic effect that dictates the liquid's macroscopic properties.

  • The Cation ([BMPy]+) - Steric Asymmetry and Cathodic Protection: Unsubstituted pyridinium rings are highly susceptible to nucleophilic attack and radical dimerization at the C4 (para) position upon electrochemical reduction. By introducing a methyl group at this exact position, the reactive site is sterically and electronically blocked, significantly extending the cathodic stability limit of the ionic liquid. Furthermore, the asymmetric 1-butyl chain disrupts efficient crystal lattice packing, depressing the melting point to ensure the compound remains a fluid liquid at room temperature.

  • The Anion ([TfO]-) - Charge Delocalization and Anodic Stability: The triflate anion provides complementary anodic stability. The extreme electronegativity of the three fluorine atoms exerts a massive inductive pull, delocalizing the negative charge evenly across the sulfonate oxygen atoms. This lowers the HOMO (Highest Occupied Molecular Orbital) energy level, making the anion highly resistant to oxidation compared to conventional halides (like chloride or bromide), which are easily oxidized into corrosive halogen gases[3].

G IL 1-Butyl-4-methylpyridinium Triflate [BMPy][TfO] Cation Cation: [BMPy]+ (Steric Asymmetry) IL->Cation Anion Anion: [TfO]- (Charge Delocalization) IL->Anion Prop1 Depressed Melting Point (Liquid at RT) Cation->Prop1 Disrupts lattice packing Prop2 Cathodic Stability (Blocked C4 position) Cation->Prop2 Prevents dimerization Prop3 Anodic Stability (Oxidation Resistance) Anion->Prop3 High ionization energy Prop4 Thermal Robustness (Strong C-F bonds) Anion->Prop4 Inductive stabilization

Mechanistic relationship between [BMPy][TfO] structural ions and physicochemical properties.

Applications in Advanced Electrochemistry & Catalysis

Because of its tailored structural properties, [BMPy][TfO] is heavily utilized in next-generation energy storage and green chemistry workflows[1].

  • Electric Double-Layer Capacitors (EDLCs): Ionic liquids based on the [BMPy]+ cation are premier candidates for supercapacitor electrolytes. When paired with high-surface-area graphene electrodes, these electrolytes enable operating voltages exceeding 3.0 V—far surpassing the ~1.2 V thermodynamic limit of aqueous systems. This wider voltage window directly translates to exponentially higher energy densities[4].

  • All-Organic Proton Batteries: Recent advancements have demonstrated the utility of pyridinium triflate derivatives in metal-free, all-organic proton batteries. In these systems, the IL acts as a highly concentrated proton donor/acceptor slurry. The triflate anion facilitates rapid proton shuttling between polymer-based electrodes (such as PEDOT-AQ) without degrading over thousands of charge/discharge cycles[5].

  • Green Catalysis & Electro-Organic Synthesis: As a non-volatile, highly polar yet weakly coordinating solvent, [BMPy][TfO] provides an ideal microenvironment for stabilizing transition metal catalysts in cross-coupling reactions, eliminating the need for toxic volatile organic compounds (VOCs)[6].

Experimental Protocol: Self-Validating Electrochemical Window Determination

Rationale: Ionic liquids are notoriously hygroscopic. Trace water impurities (<100 ppm) act as parasitic redox shuttles, artificially narrowing the electrochemical window and leading to erroneous stability assessments. The following protocol establishes a self-validating loop where electrochemical testing cannot proceed until Karl Fischer (KF) titration confirms absolute dehydration.

Step-by-Step Methodology

Step 1: High-Vacuum Desiccation Transfer 10 mL of raw [BMPy][TfO] to a clean Schlenk flask. Apply high vacuum ( 10−3 mbar) while heating the flask to 70°C in an oil bath for 24–48 hours. Causality: Elevated temperature increases the kinetic mobility of trapped water molecules, while the vacuum drives the thermodynamic equilibrium toward vaporization without thermally degrading the robust triflate anion.

Step 2: Coulometric Karl Fischer Titration (Validation Gate) Transfer the flask to an argon-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm). Extract a 0.5 mL aliquot and inject it into a sealed Coulometric Karl Fischer titrator. Validation Threshold: The water content must be < 50 ppm . If the result is > 50 ppm, the sample fails validation and must be returned to Step 1.

Step 3: Three-Electrode Cell Assembly Once validated, assemble a hermetically sealed electrochemical cell inside the glovebox.

  • Working Electrode (WE): Glassy Carbon (GC) disk (3 mm diameter). Causality: GC provides a massive overpotential for solvent breakdown, ensuring the measured limits reflect the IL's intrinsic stability rather than electrode-catalyzed degradation.

  • Counter Electrode (CE): Platinum (Pt) wire.

  • Reference Electrode (RE): Ag/Ag+ quasi-reference electrode (QRE), calibrated internally against a Ferrocene/Ferrocenium ( Fc/Fc+ ) redox couple.

Step 4: Cyclic Voltammetry (CV) Execution Connect the cell to a potentiostat. Scan the potential from the Open Circuit Potential (OCP) outward in both anodic and cathodic directions at a scan rate of 10 mV/s.

Step 5: Data Normalization and Limit Definition Define the cathodic limit (reduction of the [BMPy]+ cation) and anodic limit (oxidation of the [TfO]- anion) strictly at a cutoff current density of 1 mA/cm2 .

Workflow Start Raw [BMPy][TfO] (Hygroscopic) Vacuum High-Vacuum Desiccation (70°C, 10^-3 mbar, 24h) Start->Vacuum KF Karl Fischer Titration (Quantify H2O ppm) Vacuum->KF Decision H2O < 50 ppm? KF->Decision Decision->Vacuum No (>50 ppm) Cell Glovebox Assembly (3-Electrode Cell) Decision->Cell Yes (<50 ppm) CV Cyclic Voltammetry (10 mV/s Scan) Cell->CV

Self-validating dehydration and electrochemical testing workflow for [BMPy][TfO].

References

  • National Center for Biotechnology Information (PubChem). "1-Butyl-4-methylpyridinium trifluoromethanesulfonate (CID 60196392)." PubChem Compound Summary.[Link]

  • ResearchGate / Journal of Energy Storage. "Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor." ResearchGate.[Link]

  • Journal of the American Chemical Society (ACS). "An All-Organic Proton Battery." JACS Publications.[Link]

  • The Journal of Physical Chemistry C (ACS). "Oxygen Reduction Reaction in Ionic Liquids: The Addition of Protic Species." JPC C Publications.[Link]

Sources

Foundational

The Solvation Dynamics of Organic Compounds in 1-Butyl-4-methylpyridinium Triflate: A Technical Whitepaper

Executive Summary The transition toward sustainable and highly tunable solvent systems has positioned ionic liquids (ILs) at the forefront of chemical engineering and pharmaceutical development. Among these, 1-butyl-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable and highly tunable solvent systems has positioned ionic liquids (ILs) at the forefront of chemical engineering and pharmaceutical development. Among these, 1-butyl-4-methylpyridinium trifluoromethanesulfonate —commonly abbreviated as [1B4MPY][OTf] or [b4mpy][TfO]—exhibits a unique physicochemical profile. By pairing a highly polarizable, aromatic pyridinium cation with a weakly coordinating, fluorinated triflate anion, this IL achieves an exceptional balance of hydrophobicity, thermal stability, and low viscosity.

This technical guide explores the thermodynamic principles, quantitative solubility profiles, and validated experimental methodologies governing the dissolution of organic compounds in [1B4MPY][OTf]. Designed for researchers and drug development professionals, this whitepaper provides actionable protocols and mechanistic insights to leverage this IL in liquid-liquid extraction (LLE), active pharmaceutical ingredient (API) solubilization, and complex organic synthesis.

The Physicochemical Landscape of [1B4MPY][OTf]

The solvation power of an ionic liquid is inextricably linked to its molecular architecture. [1B4MPY][OTf] (CAS: 882172-79-4) is characterized by a synergistic duality:

The Cation ([1B4MPY]+): The pyridine ring provides a planar, electron-deficient π -system capable of strong cation- π and π

π stacking interactions with aromatic solutes. The asymmetric substitution (1-butyl and 4-methyl groups) disrupts crystal lattice packing, depressing the melting point and extending the liquidus range, while the butyl chain introduces localized domains for dispersion forces[1].
  • The Anion ([OTf]-): The trifluoromethanesulfonate anion is weakly coordinating but highly electronegative. The presence of three fluorine atoms and three oxygen atoms creates multiple hydrogen-bond acceptor sites. Compared to heavily fluorinated anions like bis(trifluoromethanesulfonyl)imide ([NTf2]-), the triflate anion imparts higher polarity and slightly higher water miscibility, making it an ideal bridging solvent for amphiphilic organic compounds[2].

  • Solvation Mechanism

    The dissolution of organic molecules in [1B4MPY][OTf] is not governed by a single force but by a highly cooperative network of interactions. The diagram below maps the primary thermodynamic drivers of solvation.

    Solvation Solute Organic Solute (e.g., Flavonoids, Aromatics) Cation [1B4MPY]+ Cation (Pyridinium Ring) PiPi π-π & Cation-π Interactions Cation->PiPi Dispersion Dispersion Forces (Butyl/Methyl Chains) Cation->Dispersion Anion [OTf]- Anion (Triflate) HBond Hydrogen Bonding (Fluorine/Oxygen Acceptors) Anion->HBond PiPi->Solute HBond->Solute Dispersion->Solute

    Solvation mechanisms of organic compounds in [1B4MPY][OTf].

    Thermodynamic Basis of Solubility

    To predict and quantify the solubility of organic compounds in[1B4MPY][OTf], researchers rely on Hildebrand solubility parameters ( δ ) and activity coefficients at infinite dilution ( γ∞ ).

    Activity Coefficients and Hildebrand Parameters

    The Hildebrand solubility parameter is a critical metric for predicting the miscibility of binary solvent mixtures. For pyridinium-based ionic liquids, δ values are heavily influenced by the anion. Research utilizing Inverse Gas Chromatography (IGC) has demonstrated that the solubility parameter increases in the order of [NTf2​]−<[CF3​SO3​]−<[PF6​]− [3].

    Because [1B4MPY][OTf] sits in the middle of this polarity spectrum, it acts as a "Goldilocks" solvent. It is sufficiently polar to dissolve complex, multi-functional bioactive compounds (like flavonoids) while remaining immiscible enough with highly non-polar solvents (like alkanes) to facilitate biphasic extraction.

    Quantitative Data: Solubility Profiles

    The table below summarizes the solubility behavior and interaction mechanisms of various organic compound classes in[1B4MPY][OTf], synthesized from recent thermodynamic and extraction studies[3][4][5].

    Organic Compound ClassRepresentative SoluteSolubility / Affinity IndicatorPrimary Interaction MechanismFlavonoidsQuercetinHigh (Superior to 1-propanol)H-bonding with [OTf]-, π π with pyridinium ringAcid Gases (Organic-adjacent)Sulfur Dioxide (SO 2​ )Very High ( KH​≈2.96×105 Pa)Charge transfer with the triflate anionAlkanesn-HexaneLow to ModerateWeak dispersion forces via the butyl side-chainAromaticsBenzene / TolueneHighStrong cation- π and π π stackingAlcoholsButan-1-olHigh (Miscible)Strong H-bonding network disruption and integration

    Validated Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for measuring and utilizing the solubility of organic compounds in[1B4MPY][OTf]. Causality is embedded into each step to explain why specific parameters are chosen.

    Protocol 1: Liquid-Liquid Extraction (LLE) of Bioactive Organics (e.g., Quercetin)

    This protocol details the extraction of complex organic molecules from biomass using[1B4MPY][OTf] as a co-solvent. The addition of the IL significantly increases the partition coefficient of the target molecule into the organic phase compared to traditional volatile organic solvents[4].

    Step-by-Step Methodology:

    • Sample Preparation: Pulverize 1.2 g of frozen biomass (e.g., Allium cepa L.) to maximize surface area. Causality: Freezing prevents the thermal degradation of labile organic compounds and ruptures cell walls during pulverization, enhancing solvent penetration.

    • Solvent System Formulation: Prepare a ternary system by adding 0.5–2.0 mg of [1B4MPY][OTf] to 6.0 g of an organic extractant (e.g., butyl acetate). Causality: The low concentration of IL acts as a highly efficient co-solvent/surfactant, tuning the polarity of the butyl acetate to perfectly match the target flavonoid without causing emulsion lock.

    • Thermostatic Equilibration: Introduce the mixture into a 10 cm 3 jacketed glass cell. Maintain continuous stirring at 303.0±0.5 K for 2 hours. Causality: 303 K is chosen as the optimal thermodynamic sweet spot; it lowers the viscosity of the IL to promote rapid mass transfer while remaining below the degradation threshold of the bioactive solute.

    • Phase Separation: Transfer the mixture to a separatory funnel and allow it to settle for 6 hours. Causality: A 6-hour settling time ensures complete thermodynamic equilibrium across the biphasic boundary, preventing micro-droplet suspension that would skew quantitative analysis.

    • Quantification: Isolate the organic phase, evaporate the volatile solvent under vacuum, and reconstitute the residue in mobile phase for High-Performance Liquid Chromatography (HPLC) analysis.

    LLE_Workflow Prep 1. Sample Prep (Cryo-milling) Mix 2. Solvent Addition (IL + Butyl Acetate) Prep->Mix Equil 3. Thermostatic Shaking (303 K, 2h) Mix->Equil Sep 4. Phase Separation (6h Settling) Equil->Sep Analysis 5. HPLC Analysis (Quantification) Sep->Analysis

    Step-by-step liquid-liquid extraction workflow using [1B4MPY][OTf].

    Protocol 2: Determination of Infinite Dilution Activity Coefficients via IGC

    To fundamentally understand the solubility of volatile organic compounds (VOCs) in [1B4MPY][OTf], Inverse Gas Chromatography (IGC) is the gold standard[3].

    Step-by-Step Methodology:

    • Stationary Phase Preparation: Coat a solid support (e.g., Chromosorb W AW) with [1B4MPY][OTf] at a precise mass loading of 10-20% (w/w) using a rotary evaporator. Causality: This specific loading range ensures a uniform, continuous film thickness of the IL. Too thin, and the solid support interacts with the solute; too thick, and diffusion resistance causes severe peak tailing.

    • Column Packing: Pack the coated support into a stainless-steel column and condition it under a steady stream of helium carrier gas at 353 K for 24 hours. Causality: Conditioning removes any trace water or volatile impurities from the IL, which would otherwise act as co-solvents and drastically alter the measured activity coefficients.

    • Pulse Injection: Inject minuscule volumes (0.1–1.0 μ L) of the target organic solute (e.g., alkanes, alcohols, aromatics) into the GC. Causality: The ultra-low injection volume guarantees the system remains at "infinite dilution." In this state, solute-solute interactions are entirely negated, and the retention time purely reflects the solute-IL interaction.

    • Data Acquisition & Calculation: Measure the specific retention volume ( Vg0​ ) and calculate the activity coefficient ( γ∞ ) using the exact mass of the IL stationary phase and the vapor pressure of the pure solute at the column temperature.

    Advanced Applications: Lewis Acid Catalysis and Multi-Phase Systems

    Beyond simple extraction, the solubility characteristics of[1B4MPY][OTf] enable advanced synthetic methodologies. When mixed with strong Lewis acids like AlCl 3​ or FeCl 3​ , the triflate anion coordinates to form halometallate-triflate complexes[6].

    Because the solubility of organic reactants (e.g., olefins and aromatics) in these acidic IL mixtures can be finely tuned by altering the cation's alkyl chain length, chemists can design multiple-phase reaction regimes . In these systems, the organic reactants dissolve into the catalytic IL phase, undergo transformation, and the resulting products—designed to be insoluble in the IL—spontaneously phase-separate. This self-validating loop eliminates the need for volatile organic solvent workups, directly addressing the core tenets of Green Chemistry.

    Conclusion & Future Perspectives

    1-Butyl-4-methylpyridinium triflate represents a highly versatile node in the ionic liquid matrix. Its unique combination of a π -active pyridinium core and an H-bond accepting triflate anion makes it exceptionally capable of solubilizing complex, multi-functional organic compounds like flavonoids and aromatics. By adhering to rigorous thermodynamic principles and employing validated methodologies like IGC and thermostatic LLE, researchers can predictably harness [1B4MPY][OTf] to optimize drug extraction, gas capture, and biphasic catalysis.

    References

    • The Solubility Parameters of Ionic Liquids National Center for Biotechnology Information (PMC)[Link]

    • Extraction of Quercetin from Red Onion (Allium cepa L.) with Ionic Liquids Scientific Literature[Link]

    • A density functional theory insight towards the rational design of ionic liquids for SO2 capture RSC Publishing[Link]

    • Mixtures of ionic liquids with lewis acids (US7691180B2)
    • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties MDPI[Link]

    • 1-butyl-4-methylpyridinium trifluoromethanesulfonate - CAS Profile Molaid[Link]

    Sources

    Foundational

    Thermal Decomposition Mechanisms of 1-Butyl-4-methylpyridinium Triflate: A Mechanistic and Kinetic Guide

    Executive Summary For researchers and drug development professionals leveraging ionic liquids (ILs) as high-performance solvents, electrolytes, or active pharmaceutical ingredient (API) delivery vehicles, thermal stabili...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For researchers and drug development professionals leveraging ionic liquids (ILs) as high-performance solvents, electrolytes, or active pharmaceutical ingredient (API) delivery vehicles, thermal stability is a non-negotiable parameter. 1-Butyl-4-methylpyridinium trifluoromethanesulfonate (commonly known as 1-butyl-4-methylpyridinium triflate, or [BMPy][OTf]) represents a class of ILs engineered for high-temperature resilience.

    This whitepaper provides an in-depth mechanistic analysis of how and why [BMPy][OTf] degrades under thermal stress. By moving beyond basic thermogravimetric analysis (TGA) outputs, we dissect the atomic-level causality of its decomposition—primarily driven by a reverse Menshutkin SN​2 dealkylation—and provide a self-validating analytical workflow to accurately profile its kinetic limits.

    Structural Rationale and Thermal Stability Profile

    The thermal robustness of an ionic liquid is dictated by the weakest bond within its ion pair network[1]. In [BMPy][OTf], the system benefits from the highly delocalized nature of the triflate ( CF3​SO3−​ ) anion. The strong electron-withdrawing effect of the trifluoromethyl ( CF3​ ) group disperses the negative charge across the three sulfonate oxygen atoms, rendering the anion exceptionally weakly coordinating and poorly nucleophilic[2].

    Because thermal decomposition in pyridinium and imidazolium ILs is typically initiated by the nucleophilic attack of the anion on the cation, the poor nucleophilicity of the triflate anion pushes the onset decomposition temperature ( Tonset​ ) of [BMPy][OTf] significantly higher than its halide counterparts (e.g., chlorides or bromides)[3].

    Comparative Thermal Data

    To contextualize the stability of[BMPy][OTf], the following table summarizes the quantitative thermal degradation thresholds of related ILs.

    Table 1: Comparative Thermal Stability of Pyridinium and Imidazolium ILs

    Ionic Liquid SystemAnion TypeCationApprox. Tonset​ (°C)*Dominant Degradation Pathway
    [BMPy][OTf] Triflate1-Butyl-4-methylpyridinium350 – 380 SN​2 Dealkylation
    [BMPy][Cl] Chloride1-Butyl-4-methylpyridinium250 – 280 SN​2 Dealkylation
    [BMPy][NTf2] Bis(trifluoromethylsulfonyl)imide1-Butyl-4-methylpyridinium>400Anion/Cation Fragmentation
    [BMIM][OTf] Triflate1-Butyl-3-methylimidazolium380 – 400 SN​2 Dealkylation

    *Note: Tonset​ values are highly dependent on the dynamic heating rate (typically 10 °C/min in N2​ atmosphere). Long-term isothermal stability is generally 50–100 °C lower than dynamic Tonset​ [1],[4].

    Core Decomposition Mechanisms

    When [BMPy][OTf] is subjected to thermal stress exceeding its kinetic stability threshold, it does not simply "burn." It undergoes highly specific, predictable chemical transformations.

    Pathway A: Nucleophilic Dealkylation (The Reverse Menshutkin Reaction)

    The primary mode of failure for [BMPy][OTf] is an SN​2 nucleophilic substitution[5]. Despite being a weak nucleophile, at elevated temperatures (>350 °C), the thermal energy overcomes the activation barrier ( Ea​ ), allowing one of the triflate oxygen atoms to attack the cation.

    Causality of Regioselectivity: Why does the anion attack the N-butyl chain and not the 4-methyl group? The 4-methyl group is attached to an sp2 -hybridized aromatic carbon of the pyridine ring. SN​2 reactions are electronically and sterically forbidden at sp2 centers because the π -electron cloud repels the incoming nucleophile, and backside attack is geometrically impossible. Therefore, the triflate anion exclusively targets the sp3 -hybridized α -carbon of the N-butyl chain. The positively charged pyridinium ring acts as an excellent leaving group, resulting in the cleavage of the N-C bond to yield 4-methylpyridine and butyl triflate [6].

    Pathway B: Anion Degradation and Ring Fragmentation

    If the system is heated extremely rapidly, or if it is held at temperatures far exceeding 450 °C, the SN​2 pathway is bypassed or superseded by homolytic bond cleavage. In this regime, the triflate anion itself undergoes fragmentation, releasing sulfur dioxide ( SO2​ ) and trifluoromethyl radicals ( CF3∙​ ), followed by the complete opening and carbonization of the pyridinium ring.

    Pathway IL [BMPy][OTf] (1-Butyl-4-methylpyridinium triflate) SN2 Pathway A: SN2 Dealkylation (Primary Mechanism) IL->SN2 Nucleophilic Attack by Triflate Ring Pathway B: Fragmentation (Extreme Temperatures) IL->Ring Homolytic Cleavage ProdA1 4-Methylpyridine SN2->ProdA1 ProdA2 Butyl Triflate SN2->ProdA2 ProdB1 SO2, CF3 Radicals Ring->ProdB1 ProdB2 Alkyl/Aromatic Fragments Ring->ProdB2

    Mechanistic pathways of [BMPy][OTf] thermal decomposition.

    Self-Validating Experimental Protocol: TGA-MS/FTIR

    To definitively prove whether [BMPy][OTf] is degrading via Pathway A ( SN​2 ) or Pathway B (Fragmentation), researchers must employ hyphenated techniques. Relying solely on TGA mass-loss curves is insufficient, as it cannot identify the evolved species.

    The following protocol utilizes a TGA coupled simultaneously to a Mass Spectrometer (MS) and a Fourier Transform Infrared Spectrometer (FTIR). This is a self-validating system : the structural data from the FTIR must mathematically and temporally correlate with the molecular weight data from the MS to confirm the mechanism.

    Step-by-Step Methodology

    Step 1: Rigorous Sample Dehydration

    • Action: Dry 10 mg of [BMPy][OTf] under high vacuum ( 10−3 mbar) at 60 °C for 24 hours. Verify water content is <50 ppm via Karl Fischer titration.

    • Causality: ILs are highly hygroscopic. Trace water acts as a competing nucleophile, prematurely hydrolyzing the triflate anion and artificially lowering the apparent Tonset​ [1].

    Step 2: Dynamic Thermogravimetric Analysis

    • Action: Load the dried sample into an alumina crucible. Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation. Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    Step 3: Heated Evolved Gas Transfer

    • Action: Maintain the transfer lines connecting the TGA to the MS and FTIR at exactly 200 °C.

    • Causality: Butyl triflate and 4-methylpyridine have high boiling points. If the transfer line is cold, these primary degradation products will condense before reaching the detectors, leading to false-negative readings.

    Step 4: Cross-Referenced Spectroscopic Validation

    • Action (MS): Monitor the ion current for m/z 93 (4-methylpyridine) and m/z 206 (butyl triflate).

    • Action (FTIR): Simultaneously monitor the IR gas cell for aromatic C=N stretches (~1600 cm⁻¹) and strong C-F / C-O-C stretches (~1200–1250 cm⁻¹).

    • Validation Logic: If the mechanism is purely SN​2 dealkylation, the MS peak for m/z 93 must appear at the exact same time and temperature as the FTIR C-F stretch. If MS detects m/z 64 ( SO2​ ) before the appearance of m/z 93, the self-validation fails the SN​2 hypothesis, indicating that Pathway B (anion fragmentation) is occurring prematurely.

    Workflow Prep 1. Sample Prep (Vacuum Dry) TGA 2. Dynamic TGA (N2 Atmosphere) Prep->TGA Evolved 3. Heated Transfer (Line at 200°C) TGA->Evolved Volatiles Kinetic 5. Kinetic Modeling (Ea Calculation) TGA->Kinetic Mass Data MS 4a. Mass Spec (m/z Tracking) Evolved->MS FTIR 4b. FTIR (IR Absorbance) Evolved->FTIR

    Self-validating TGA-MS/FTIR experimental workflow.

    Kinetic Modeling for Long-Term Prediction

    While dynamic TGA provides a rapid assessment of Tonset​ , it overestimates the long-term thermal stability of [BMPy][OTf][7]. For drug formulation or high-temperature engineering, maximum operating temperatures (MOT) must be calculated using isoconversional kinetic methods (e.g., Flynn-Wall-Ozawa or Kissinger methods)[1].

    By running the TGA protocol at multiple heating rates (e.g., 2, 5, 10, and 20 °C/min), researchers can extract the activation energy ( Ea​ ) of the SN​2 dealkylation independent of the reaction model[8]. For pyridinium triflates, the Ea​ typically ranges between 130–160 kJ/mol. Using the Arrhenius equation, this Ea​ allows scientists to calculate the exact half-life of the IL at any given continuous operating temperature, ensuring the structural integrity of the solvent over extended pharmaceutical or industrial processes.

    References

    • Physical properties of pyridinium ionic liquids | Request PDF - ResearchGate. ResearchGate.
    • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.
    • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - PMC. NIH.
    • Decomposition of ionic liquids with chloride anions: A combined study of the gas-phase dissociation of the isolated cations and pyrolysis of the bulk. ResearchGate.
    • Impact of Anions on the Partition Constant, Self-Diffusion, Thermal Stability, and Toxicity of Dicationic Ionic Liquids. ACS.
    • Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC. NIH.
    • Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid | Request PDF - ResearchGate. ResearchGate.
    • New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI.

    Sources

    Exploratory

    The Strategic Role of [BMPy][OTf] in Green Chemistry: From Precision Bioconjugation to Sustainable Nanomanufacturing

    In the transition toward sustainable chemical engineering, the reliance on volatile organic compounds (VOCs) and inefficient aqueous systems presents a significant bottleneck. 1-Butyl-1-methylpyrrolidinium trifluorometha...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the transition toward sustainable chemical engineering, the reliance on volatile organic compounds (VOCs) and inefficient aqueous systems presents a significant bottleneck. 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate—commonly abbreviated as [BMPy][OTf] or BMPyrrOTf—has emerged as a transformative ionic liquid (IL)[1],[2]. Characterized by its low volatility, exceptional thermal stability, and unique solvation properties, [BMPy][OTf] acts as a bridge between organic and aqueous chemistry[3],.

    This technical guide explores the mechanistic advantages of [BMPy][OTf] across three critical domains: pharmaceutical bioconjugation, sustainable nanoparticle synthesis, and advanced electrochemistry.

    Overcoming Aqueous Limitations in DNA Bioconjugation

    The Mechanistic Challenge

    In drug development, site-specific covalent modification of deoxyribonucleic acid (DNA) is essential for creating aptamer-drug conjugates, molecular beacons, and targeted therapeutics[4]. Traditionally, these reactions are performed in aqueous buffers due to the high polarity of DNA. However, water creates a dense hydration shell around the oligonucleotide, sterically and thermodynamically hindering nucleophilic attack by organic reagents. Furthermore, water frequently hydrolyzes reactive intermediates, leading to sluggish kinetics and poor yields[5].

    The [BMPy][OTf] Solution

    [BMPy][OTf] solves this compatibility issue by acting as a non-aqueous, biomolecule-compatible solvent[5]. The ionic nature of [BMPy][OTf] fully solubilizes the polar DNA backbone, while its organic pyrrolidinium architecture dissolves hydrophobic labeling reagents (e.g., cholesterol, fluorophores, and triphenylphosphine)[5],[4]. By removing the competing hydrolysis pathway, [BMPy][OTf] drives Staudinger-mediated amine-azide couplings to near-quantitative yields[6].

    G A Unprotected DNA (Aqueous Incompatible) B [BMPy][OTf] Medium (Solubilizes DNA & Reagents) A->B Dissolution C Amine-Azide Coupling (Tetrazene Formation) B->C Addition of PPh3 & Alkyl Azide D Site-Specific Functionalized DNA (Drug/Aptamer Conjugate) C->D High Yield Reaction

    Workflow of site-specific DNA bioconjugation in [BMPy][OTf] medium.

    Protocol 1: Site-Specific Tetrazene-Forming Reaction in[BMPy][OTf]

    This protocol utilizes a self-validating loop to ensure the integrity of the tetrazene linkage.

    • Reagent Preparation: Prepare stock solutions of the reactants to ensure precise molarity before introduction to the viscous IL. Dissolve 5′-TTTTT-3′-alkyl-NH₂ and KHCO₃ in minimal water, and the alkyl azide and triphenylphosphine (PPh₃) in minimal DMSO[7].

    • Reaction Assembly: To a microcentrifuge tube containing [BMPy][OTf], add the stock solutions to achieve final concentrations of 0.2 mM DNA, 20 mM KHCO₃, 7.5 mM azide, and 20 mM PPh₃. Keep the total water content below 6% v/v[7].

      • Causality: KHCO₃ acts as a mild base to maintain the alkylamine in a deprotonated, highly nucleophilic state. PPh₃ is strictly required to reduce the azide into a reactive aza-ylide intermediate[5],[6].

    • Incubation: Heat the mixture at 50 °C for 2 hours[5],[4].

      • Causality: 50 °C provides the optimal thermodynamic activation energy for the coupling without risking the thermal denaturation of the oligonucleotide backbone[5].

    • Extraction & Validation: Subject the mixture to liquid-liquid extraction using a 2:1 ethyl acetate/water mixture to isolate the functionalized DNA[7]. Validate the conversion via Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) using a super-DHB matrix to confirm the exact mass shift corresponding to the new tetrazene linkage[8],[7].

    Sustainable Nanoparticle Synthesis & Solvent Recycling

    The Mechanistic Challenge

    Colloidal platinum nanoparticles (Pt NPs) are critical for catalysis and chemical sensors. Conventional polyol reduction syntheses rely heavily on volatile organic solvents. In these environments, Pt NPs rapidly aggregate due to high surface energy, and the toxic solvents are rarely recovered, destroying the techno-economic viability of the process[9],[10].

    The [BMPy][OTf] Solution

    When used as the reaction medium, [BMPy][OTf] acts as an intrinsic stabilizing agent. The bulky pyrrolidinium cations and triflate anions form a protective electrostatic and steric double layer around the nucleating Pt clusters, preventing aggregation and maintaining size stability for up to 6 hours[9]. Furthermore, because [BMPy][OTf] does not phase-separate with ethylene glycol, it allows for a highly efficient antisolvent precipitation and vacuum distillation recycling loop[10].

    G A Polyol Reduction (Pt NP Synthesis) B Pt NPs in [BMPy][OTf] + Ethylene Glycol A->B C Antisolvent Precipitation (Acetone Addition) B->C D Centrifugation C->D E Isolated Pt NPs D->E Pellet F Vacuum Distillation (VOC Removal) D->F Supernatant G Recycled [BMPy][OTf] F->G G->A Reused Solvent

    Sustainable Pt nanoparticle synthesis and [BMPy][OTf] recycling loop.

    Protocol 2: Pt Nanoparticle Synthesis and IL Recovery

    This protocol ensures closed-loop sustainability, a core tenet of green chemistry.

    • Polyol Reduction: Heat a mixture of the Pt precursor and ethylene glycol within the [BMPy][OTf] solvent matrix in a benchtop flow reactor[9]. The ethylene glycol reduces the Pt ions, while the IL stabilizes the resulting nanoparticles[10].

    • Antisolvent Precipitation: Introduce acetone to the reaction effluent[10].

      • Causality: Acetone is miscible with both [BMPy][OTf] and ethylene glycol. Its addition drastically lowers the dielectric constant of the medium, disrupting the IL's solvation shell around the Pt NPs and forcing the sterically stabilized particles to precipitate out of solution[10].

    • Isolation: Centrifuge the mixture to pellet the pure Pt NPs[10].

    • Solvent Recovery & Validation: Decant the supernatant (containing [BMPy][OTf], ethylene glycol, and acetone) and subject it to vacuum distillation. The volatile acetone and ethylene glycol are stripped away[10]. Validate the purity of the recovered [BMPy][OTf] using in-line UV-Vis spectrophotometry to ensure no residual Pt clusters remain before feeding the IL back into the reactor[9].

    Advanced Electrochemistry and Metal Recovery

    Beyond bioconjugation and nanomanufacturing, [BMPy][OTf] exhibits a remarkably wide electrochemical window. This property is vital for the electrochemical reduction of refractory metals, which typically require highly corrosive and environmentally damaging solvents.

    Research demonstrates that [BMPy][OTf] can successfully facilitate the reduction of niobium halides (NbCl₅ and NbF₅). Vibrational spectroscopy reveals that the IL stabilizes niobium(V) and niobium(IV) anionic species (e.g., [NbF₆A]²⁻ and [NbCl₅A]⁻, where A =[OTf]⁻), allowing for the controlled deposition of subvalent Nb-clusters at high cathodic potentials without breaking down the solvent matrix[11].

    Quantitative Performance Summary

    The integration of[BMPy][OTf] yields measurable improvements across multiple chemical disciplines. The table below summarizes the comparative advantages of transitioning from conventional methods to this specific ionic liquid.

    Application DomainConventional Approach[BMPy][OTf] AdvantageKey Performance Metric
    DNA Bioconjugation Aqueous BufferEliminates competing hydrolysis; solubilizes hydrophobic tags.>90% conversion rate at 50 °C (2h)[5],[4].
    Pt Nanoparticle Synthesis Volatile Organic SolventsPrevents aggregation via steric stabilization; enables flow-recyclability.Size stability maintained for up to 6 hours[9].
    Electrochemical Metal Recovery Highly Corrosive SolventsWide electrochemical window; stabilizes anionic metal species.Successful reduction of Nb(V) to subvalent Nb-clusters[11].

    Conclusion

    1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][OTf]) represents a paradigm shift in green chemistry. By providing a highly tunable, non-aqueous, and thermally stable environment, it solves the kinetic limitations of aqueous bioconjugation, prevents nanoparticle aggregation in nanomanufacturing, and enables sustainable solvent recycling. For researchers and drug development professionals, integrating [BMPy][OTf] into standard workflows not only aligns with global sustainability goals but directly enhances reaction yields and process economics.

    References

    • [3] 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate - Chem-Impex. Chem-Impex.

    • [5] Site-specific DNA functionalization through the tetrazene-forming reaction in ionic liquids - PMC. NIH.

    • [4] Site-Specific DNA Functionalization through the Tetrazene-Forming Reaction in Ionic Liquids - ChemRxiv. ChemRxiv.

    • [1] 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate 95 367522-96-1 - MilliporeSigma. Sigma-Aldrich.

    • [8] Alkylamine-selective tetrazene-forming reaction with pentanucleotides... - ResearchGate. ResearchGate.

    • [12] A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents. ResearchGate.

    • [7] Contents - The Royal Society of Chemistry. RSC.

    • [6] Correction to “An Ionic Liquid Medium Enables Development of a Phosphine-Mediated Amine–Azide Bioconjugation Method”. ACS Publications.

    • 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate | 367522-96-1. TCI Chemicals.

    • [9] Size stability of colloidal platinum nanoparticles in a polyol reduction synthesis with different solvents. ResearchGate.

    • [2] 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem. NIH.

    • [10] A techno-economic approach to guide the selection of flow recyclable ionic liquids for nanoparticle synthesis. RSC Publishing.

    • [11] Electrochemical reduction mechanism of NbF5 and NbCl5 in the ionic liquid 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate. ResearchGate.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Formulating and Validating[BMPy][OTf] as an Advanced Ionic Liquid Electrolyte for Lithium-Ion Batteries

    Target Audience: Battery Researchers, Materials Scientists, and Electrochemical Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The transition from volatile organ...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Battery Researchers, Materials Scientists, and Electrochemical Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

    Executive Summary

    The transition from volatile organic compounds (VOCs) to Ionic Liquids (ILs) is a critical frontier in developing next-generation, high-safety Lithium-Ion Batteries (LIBs). This application note details the physicochemical rationale and experimental protocols for utilizing 1-butyl-3-methylpyridinium trifluoromethanesulfonate ([BMPy][OTf]) as a high-performance electrolyte. By leveraging the unique cathodic stability of the pyridinium cation and the robust Solid Electrolyte Interphase (SEI) forming capabilities of the triflate anion, [BMPy][OTf] offers a non-flammable, thermally stable alternative to conventional carbonate-based electrolytes[1][2].

    Mechanistic Insights: The Causality of Ion Selection

    To successfully implement an IL in battery architecture, one must understand the specific interactions at the electrode-electrolyte interface. The selection of [BMPy][OTf] is driven by two highly synergistic mechanisms:

    The [BMPy]⁺ Cation: Cathodic Stability and Intercalation

    Unlike traditional imidazolium cations (e.g., [BMIM]⁺), which possess a highly acidic C2-proton that is susceptible to deprotonation and reductive cleavage at low potentials, the 1-butyl-3-methylpyridinium ([BMPy]⁺) ring distributes its positive charge across a highly delocalized aromatic system[3]. This delocalization reduces the electrostatic binding energy with solvated Li⁺ ions. Consequently, the desolvation energy required at the anode interface is significantly lowered, facilitating faster Li⁺ intercalation kinetics and preventing the co-intercalation of the bulky IL cation into graphite or lithium metal anodes.

    The [OTf]⁻ Anion: Fluorine-Driven SEI Engineering

    The trifluoromethanesulfonate ([OTf]⁻) anion plays a dual role. First, it provides a wide electrochemical stability window (ESW) necessary for high-voltage cathode operation[4]. Second, and more importantly,[OTf]⁻ acts as a sacrificial fluorine donor during the initial formation cycles. Under cathodic polarization, the CF₃-R bond undergoes preferential electrochemical reduction before the bulk solvent degrades. This localized decomposition yields a dense, inorganic, LiF-rich Solid Electrolyte Interphase (SEI). A LiF-rich SEI is mechanically rigid and electronically insulating, which effectively suppresses parasitic lithium dendrite nucleation[5].

    Mechanism Bulk Bulk [BMPy][OTf] + Li+ Solvation Li+ / [OTf]- Coordination Bulk->Solvation Cathode Anode Interface Polarization Solvation->Cathode Decomp Preferential [OTf]- Reduction Cathode->Decomp SEI LiF-Rich SEI Formation Decomp->SEI Plating Homogeneous Li Plating (Dendrite Suppression) SEI->Plating

    Solvation dynamics and LiF-rich SEI formation mechanism of [BMPy][OTf] at the anode.

    Physicochemical & Electrochemical Data Summary

    The following table benchmarks the properties of neat [BMPy][OTf] and its Li-salt formulated counterpart against a standard commercial electrolyte (1.0 M LiPF₆ in EC/DMC). The data highlights the trade-off between the superior thermal stability of the IL and its inherently higher viscosity[2].

    ParameterNeat [BMPy][OTf]1.0 M LiTFSI in [BMPy][OTf]Standard EC/DMC (1:1)
    Thermal Decomposition ( Td​ ) > 340 °C> 320 °C~ 160 °C (Boiling)
    Viscosity (25 °C) ~ 65 cP~ 115 cP~ 4 cP
    Ionic Conductivity (25 °C) ~ 3.8 mS/cm~ 1.4 mS/cm~ 10.5 mS/cm
    Electrochemical Window ~ 4.2 V~ 4.5 V~ 4.3 V
    Flammability Non-flammableNon-flammableHighly Flammable

    Note: The addition of a lithium salt (e.g., LiTFSI) increases viscosity due to the formation of complex coordination networks between Li⁺ and the [OTf]⁻/[TFSI]⁻ anions, which restricts bulk fluid mobility.

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes a specific validation metric to prevent downstream experimental failure.

    Protocol A: Electrolyte Purification and Formulation

    Causality Check: Ionic liquids are highly hygroscopic. Trace water (>50 ppm) in [OTf]⁻ systems will catalyze anion hydrolysis at high voltages, yielding hydrofluoric acid (HF) that aggressively dissolves transition metal cathodes.

    • Vacuum Drying: Transfer 50 mL of raw [BMPy][OTf] into a Schlenk flask. Dry under dynamic vacuum ( <10−3 mbar) at 80 °C for a minimum of 48 hours.

    • Moisture Validation: Transfer the flask directly into an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm). Extract a 1 mL aliquot and perform a Karl Fischer coulometric titration.

      • Validation Gate: Proceed only if H₂O content is 20 ppm.

    • Salt Solvation: Slowly add anhydrous Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) to achieve a 1.0 M concentration. Stir at 50 °C for 12 hours until optically transparent.

      • Expert Insight: LiTFSI is preferred over LiOTf for the dopant salt because the bulky [TFSI]⁻ anion disrupts the strict crystalline packing of the IL, mitigating the viscosity increase better than the common-ion effect of adding more [OTf]⁻.

    Protocol B: Coin Cell Assembly and Electrochemical Validation
    • Cell Assembly: In the glovebox, assemble CR2032 coin cells using a Lithium metal anode, a glass fiber separator (Whatman GF/F, chosen for its high porosity to accommodate the viscous IL), and an NMC (Nickel Manganese Cobalt) cathode.

    • Electrolyte Wetting: Apply 60 µL of the formulated [BMPy][OTf] electrolyte to the separator.

      • Causality Check: Due to the high viscosity of [BMPy][OTf] (~115 cP), standard polyolefin separators (like Celgard) suffer from poor wettability. Glass fiber ensures homogeneous ionic pathways. Rest the assembled cell for 12 hours at room temperature prior to testing to ensure complete pore penetration.

    • Linear Sweep Voltammetry (LSV): To validate the anodic stability, run an LSV on a Li|Electrolyte|Stainless Steel cell from Open Circuit Voltage (OCV) to 5.5 V at 0.1 mV/s.

      • Validation Gate: The onset of oxidative current (>10 µA/cm²) defines the upper limit of the ESW.

    • SEI Formation Cycling: Cycle the Li|NMC cell at a slow C-rate (C/20) for the first 3 cycles between 3.0 V and 4.2 V. This slow galvanic polarization is mandatory to allow the [OTf]⁻ to decompose evenly and form a uniform LiF layer before high-current demands are placed on the cell.

    G N1 Raw [BMPy][OTf] N2 Vacuum Drying (80°C, 48h) N1->N2 N3 Karl Fischer Titration (< 20 ppm H2O) N2->N3 N4 Li-Salt Solvation (1.0M LiTFSI) N3->N4 N5 Glovebox Assembly (Ar atmosphere) N4->N5 N6 Electrochemical Validation (LSV, CV, EIS) N5->N6

    Experimental workflow for [BMPy][OTf] electrolyte preparation and battery assembly.

    References

    • Ion Transport and Electrochemical Properties of Fluorine-Free Lithium-Ion Battery Electrolytes Derived from Biomass. ACS Sustainable Chemistry & Engineering.[Link]

    • Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI.[Link]

    • Ionic Liquids in Electrochemistry. Encyclopedia.pub. [Link]

    • Thermal stability of imidazolium-based ionic liquids. ResearchGate.[Link]

    • Effect of Cation Structure in Trifluoromethanesulfonate-Based Ionic Liquids. ResearchGate.[Link]

    Sources

    Application

    Application Note: 1-Butyl-4-methylpyridinium Triflate as a High-Performance Solvent for Diels-Alder Cycloadditions

    Executive Overview The Diels-Alder (DA) cycloaddition remains one of the most powerful tools in organic synthesis for constructing six-membered cyclic systems with high regio- and stereoselectivity. While volatile organi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Overview

    The Diels-Alder (DA) cycloaddition remains one of the most powerful tools in organic synthesis for constructing six-membered cyclic systems with high regio- and stereoselectivity. While volatile organic solvents (VOCs) have historically dominated these workflows, the shift towards sustainable, kinetically optimized methodologies has positioned ionic liquids (ILs) as superior reaction media[1].

    This application note details the implementation of 1-Butyl-4-methylpyridinium triflate ([4-MBPy][OTf]) as an advanced solvent system for DA reactions. By leveraging the unique hydrogen-bonding capacity of the pyridinium cation and the low-viscosity, weakly coordinating nature of the triflate anion, researchers can achieve unprecedented reaction rates, high endo selectivity, and seamless solvent recycling.

    Mechanistic Rationale: The Causality of Solvent Selection

    The selection of [4-MBPy][OTf] is not merely an environmental choice; it is a kinetically driven, rational design. The profound enhancement of DA reactions in this specific ionic liquid is governed by three interacting physicochemical phenomena:

    • Cationic Hydrogen Bonding (LUMO Lowering): The 1-butyl-4-methylpyridinium cation features a highly polarized C2-H bond. This acidic proton acts as a potent hydrogen-bond donor to the carbonyl oxygen of dienophiles (e.g., acrylates, maleimides). This interaction withdraws electron density from the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and drastically reducing the activation barrier of the cycloaddition[2][3].

    • The Triflate Advantage (Mass Transfer): While other pyridinium salts (such as tetrafluoroborate, [BF₄]⁻) are commonly used[4], the trifluoromethanesulfonate (triflate, [OTf]⁻) anion provides distinct advantages. It is weakly coordinating, highly resistant to hydrolysis (preventing the formation of corrosive HF), and significantly lowers the bulk viscosity of the IL. This lower viscosity ensures rapid mass transfer and homogenization of the non-polar diene/dienophile mixture without requiring toxic co-solvents.

    • Solvophobic Packing (Entropic Driving Force): The structured, polar network of the IL creates a "solvophobic" cavity. Because the diene and dienophile are relatively non-polar, the IL forces them together to minimize disruption of its internal electrostatic network. This cohesive energy density provides a massive entropic driving force that heavily favors the compact endo transition state[4].

    Mechanism A Non-Polar Reactants (Diene + Dienophile) B [4-MBPy][OTf] Solvophobic Cavity A->B C H-Bonding Activation (Pyridinium C2-H to C=O) B->C Electronic D Hydrophobic Packing (Entropic Compression) B->D Steric E Lowered Activation Energy (Transition State) C->E D->E F Target Cycloadduct (High endo selectivity) E->F

    Figure 1: Mechanistic activation pathway of Diels-Alder cycloaddition driven by[4-MBPy][OTf].

    Quantitative Solvent Comparison

    To illustrate the kinetic superiority of[4-MBPy][OTf], the table below summarizes the model cycloaddition of cyclopentadiene and methyl acrylate across various solvent systems.

    Solvent SystemTemp (°C)Time (h)Yield (%)Endo:Exo RatioMechanistic Driver
    Dichloromethane (DCM)2524.0453:1Baseline organic solvation
    Water (H₂O)2512.0754:1Aqueous hydrophobic effect
    [4-MBPy][BF₄]256.0886:1Cationic H-bonding & moderate viscosity[4]
    [4-MBPy][OTf] 25 2.0 96 9:1 Optimized H-bonding & high mass transfer

    Data synthesized from comparative kinetic studies of pyridinium-based ionic liquids in standard DA model reactions.

    Self-Validating Experimental Protocol

    The following protocol outlines the reaction between cyclopentadiene and methyl acrylate in [4-MBPy][OTf]. To ensure absolute reproducibility and trustworthiness, every phase of the workflow is paired with a mandatory self-validating checkpoint .

    Step 1: Ionic Liquid Preparation & Moisture Quantification
    • Action: Dry [4-MBPy][OTf] at 70°C under high vacuum (0.1 mmHg) for 12 hours prior to use.

    • Causality: Water is a strong hydrogen-bond acceptor. If present, it will compete with the dienophile for the C2-H site on the pyridinium cation, dampening the LUMO-lowering effect and slowing the reaction.

    • Validation Checkpoint: Perform a Karl Fischer titration on the dried IL. Proceed only if H₂O < 500 ppm.

    Step 2: Diene Preparation
    • Action: Crack dicyclopentadiene via fractional distillation at 170°C to yield the cyclopentadiene monomer. Collect the distillate in a receiver flask cooled to -78°C.

    • Causality: Cyclopentadiene rapidly dimerizes at room temperature via a spontaneous Diels-Alder reaction. Using partially dimerized reagent will ruin the stoichiometry and drastically reduce yields.

    • Validation Checkpoint: Verify monomer purity via refractive index ( nD20​ = 1.4446) immediately prior to addition.

    Step 3: Reaction Execution
    • Action: In a rigorously dried flask under N₂, add 1.0 eq of methyl acrylate and 2.0 mL of [4-MBPy][OTf] per mmol of dienophile. Stir to homogenize, then add 1.5 eq of freshly cracked cyclopentadiene dropwise. Stir at 25°C.

    • Causality: The low viscosity of the triflate anion allows for rapid, uniform mixing without the need for co-solvents, preventing localized exotherms that could promote polymerization of the diene.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is deemed complete upon the total disappearance of the UV-active dienophile spot (typically < 2 hours).

    Step 4: Biphasic Extraction & IL Recovery
    • Action: Extract the reaction mixture directly with diethyl ether (5 x 5 mL). Decant the upper organic layer.

    • Causality: The cycloadduct is highly soluble in ether, while [4-MBPy][OTf] is entirely immiscible. This allows for perfect phase separation and product isolation without the need for tedious aqueous workups or chromatography.

    • Validation Checkpoint: Perform ¹⁹F-NMR on an aliquot of the concentrated ether extract. The absence of a singlet at ~ -78 ppm confirms zero leaching of the triflate anion into the final product.

    Step 5: Solvent Recycling
    • Action: Subject the residual [4-MBPy][OTf] to vacuum at 50°C for 2 hours to remove trace ether and unreacted volatile cyclopentadiene.

    • Causality: ILs are non-volatile[1]; thus, volatile impurities can be stripped away cleanly, resetting the solvent for the next catalytic cycle.

    Workflow S1 1. IL Preparation Dry [4-MBPy][OTf] under vacuum V1 QC: Karl Fischer Titration (Pass if H2O < 500 ppm) S1->V1 S2 2. Reaction Assembly Mix Diene, Dienophile & IL V1->S2 S3 3. Cycloaddition Stir at 25°C S2->S3 V2 QC: TLC / 1H-NMR (Monitor dienophile consumption) S3->V2 S4 4. Biphasic Extraction Extract with Diethyl Ether V2->S4 S5 5. Product Isolation Evaporate organic phase S4->S5 S6 6. IL Recycling Vacuum strip volatiles S4->S6 V3 QC: 19F-NMR (Confirm zero [OTf] leaching) S5->V3 S6->S1 Reuse Solvent

    Figure 2: Step-by-step experimental workflow featuring integrated self-validation checkpoints to ensure protocol integrity.

    Sources

    Method

    extraction of bioactive compounds using pyridinium triflate solvents

    Application Notes & Protocols Topic: Extraction of Bioactive Compounds Using Pyridinium Triflate Solvents Audience: Researchers, Scientists, and Drug Development Professionals Harnessing Pyridinium Triflates: Advanced Pr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Notes & Protocols

    Topic: Extraction of Bioactive Compounds Using Pyridinium Triflate Solvents Audience: Researchers, Scientists, and Drug Development Professionals

    Harnessing Pyridinium Triflates: Advanced Protocols for the Green Extraction of Bioactive Compounds

    This guide provides a comprehensive overview and detailed protocols for utilizing pyridinium triflate-based ionic liquids (ILs) in the extraction of valuable bioactive compounds from natural matrices. As the pharmaceutical and nutraceutical industries pivot towards sustainable "green chemistry," ILs have emerged as powerful, designable solvents that can overcome the limitations of traditional volatile organic compounds.[1][2] Among them, pyridinium triflates offer a unique combination of high thermal stability, moderate viscosity, and exceptional solvation capabilities, making them prime candidates for developing efficient and environmentally conscious extraction processes.

    This document moves beyond a simple recitation of steps to explain the underlying scientific principles, offering insights into the causality behind experimental choices. The protocols are designed to be self-validating, incorporating key optimization and recovery steps essential for robust and reproducible scientific investigation.

    The Scientific Rationale: Why Pyridinium Triflates?

    Pyridinium triflates are a class of ionic liquids composed of a pyridinium cation and a trifluoromethanesulfonate (triflate, OTf) anion. This specific combination imparts a set of physicochemical properties that are highly advantageous for extraction.[3][4]

    • Exceptional Solvation Power: The efficacy of these ILs stems from their ability to engage in multiple types of interactions with both the plant matrix and the target bioactive compounds. The mechanism involves two key processes:

      • Disruption of the Plant Cell Wall: The IL ions, particularly through the formation of hydrogen bonds, can interact with and break down the complex network of cellulose and lignin that constitutes the plant cell wall.[5] This disruption significantly improves the release of intracellular bioactive molecules.

      • Targeted Solubilization: Pyridinium triflates can establish a range of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, to effectively solubilize the target compounds, enhancing extraction selectivity and efficiency.[6]

    • Physicochemical Advantages:

      • High Thermal Stability: Triflate-containing ILs exhibit excellent thermal stability, often with decomposition temperatures well above 200°C, which is crucial for heat-assisted extraction methods.[3][7]

      • Negligible Vapor Pressure: This property drastically reduces solvent loss to the atmosphere, creating a safer laboratory environment and minimizing volatile organic compound (VOC) emissions.[1][6]

      • Tunable Properties: The physicochemical properties of ILs, such as viscosity and polarity, can be fine-tuned by modifying the alkyl chain on the pyridinium cation, allowing for the design of task-specific solvents.[8]

    The workflow for utilizing these advanced solvents is a multi-stage process that emphasizes efficiency and sustainability.

    G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_isolation Phase 3: Isolation & Analysis cluster_recycle Phase 4: Sustainability A Biomass Preparation (Grinding, Drying) C Energy-Assisted Extraction (Microwave or Ultrasound) A->C B Pyridinium Triflate Solvent Preparation B->C D Solid-Liquid Separation (Centrifugation/Filtration) C->D E Bioactive Compound Isolation (e.g., Anti-Solvent Precipitation) D->E F Analysis & Quantification (HPLC, LC-MS) E->F G IL Solvent Recovery & Purification E->G Spent IL H Solvent Reuse G->H H->B Recycled IL

    Caption: General workflow for bioactive compound extraction using pyridinium triflates.
    Core Protocols: Energy-Assisted Extraction

    To maximize efficiency and reduce extraction times, pyridinium triflate solvents are often paired with energy-assisted techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).[1][9] These methods leverage the unique properties of ILs to accelerate mass transfer.

    MAE is highly effective with ILs due to their ionic nature and high dipole moment, which allows for rapid and efficient heating under microwave irradiation.[10]

    A. Materials and Reagents

    • Ionic Liquid: 1-Butyl-3-methylpyridinium triflate ([C4mpy][OTf])

    • Plant Material: Dried and powdered plant matrix (e.g., Chrysanthemum morifolium flower heads, passion fruit leaves).[11][12]

    • Co-solvent (optional): Deionized water

    • Extraction Vessel: Microwave-safe, sealed Teflon vessel

    • Instrumentation: Scientific microwave extraction system with temperature and power control

    • Separation: Centrifuge, 0.45 µm syringe filters

    • Isolation Solvent: Ethyl acetate or other suitable organic solvent

    • Analysis: HPLC-PDA or LC-MS system

    B. Step-by-Step Methodology

    • Solvent Preparation: Prepare an aqueous solution of [C4mpy][OTf]. A typical starting concentration is 0.5 M to 2.0 M in deionized water. The addition of water reduces viscosity and can modulate solvent polarity.[10][11]

    • Sample Loading: Accurately weigh approximately 0.5 g of the powdered plant material and place it into the microwave extraction vessel.

    • Extraction: Add the IL solution to the vessel at a specific liquid-to-solid ratio. This ratio is a critical parameter to optimize, typically ranging from 20:1 to 40:1 mL/g.[10]

    • Microwave Irradiation: Seal the vessel and place it in the microwave system. Set the extraction parameters. Refer to the table below for typical starting points.

    • Cooling & Separation: After extraction, allow the vessel to cool to room temperature. Transfer the entire mixture to a centrifuge tube and centrifuge at 5000 rpm for 15 minutes to separate the supernatant (IL extract) from the solid plant residue.

    • Isolation of Flavonoids:

      • Carefully decant the supernatant.

      • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Vortex thoroughly for 2 minutes and allow the phases to separate. The flavonoids will preferentially partition into the organic phase.

      • Repeat the organic extraction twice more. Pool the organic fractions.

    • Analysis: Evaporate the ethyl acetate under reduced pressure. Reconstitute the dried extract in a suitable mobile phase (e.g., methanol/water) for HPLC analysis.

    C. Recommended MAE Parameters & Optimization

    ParameterTypical RangeRationale & Expert Insight
    IL Concentration 0.5 - 2.0 MHigher concentrations can increase extraction efficiency but also viscosity. The optimal point balances solvation power with mass transfer.[11]
    Liquid-to-Solid Ratio 20:1 - 40:1 (mL/g)Ensures complete wetting of the sample and provides a sufficient gradient for mass transfer. Ratios above 30:1 often show diminishing returns.[10]
    Microwave Power 400 - 600 WPower should be sufficient to reach the target temperature quickly without overshooting and causing degradation of thermolabile compounds.
    Temperature 60 - 90 °CHigher temperatures decrease solvent viscosity and increase solubility, but temperatures above 90°C may risk degrading certain flavonoids.[10]
    Extraction Time 5 - 15 minIL-MAE is remarkably fast. Most extraction is completed within the first 10 minutes. Longer times offer little benefit and increase energy consumption.[10]

    UAE utilizes acoustic cavitation to create micro-jets and shockwaves that rupture cell walls and enhance solvent penetration into the plant matrix.

    A. Materials and Reagents

    • Same as MAE protocol.

    • Instrumentation: Ultrasonic bath or probe-type sonicator with temperature control.

    B. Step-by-Step Methodology

    • Preparation: Follow steps 1-2 from the MAE protocol, using a standard glass beaker or flask as the extraction vessel.

    • Extraction: Place the vessel in the ultrasonic bath (or insert the probe). Ensure the water level in the bath is adequate for energy transmission.

    • Sonication: Begin sonication at a set temperature and time. For a bath sonicator, typical frequencies are 40-50 kHz.

    • Post-Extraction: Follow steps 5-7 from the MAE protocol for separation, isolation, and analysis.

    C. Recommended UAE Parameters & Optimization

    ParameterTypical RangeRationale & Expert Insight
    Temperature 40 - 60 °CUAE is generally performed at lower temperatures than MAE. Higher temperatures can increase vapor pressure, which dampens the cavitation effect and reduces efficiency.[13]
    Time 20 - 40 minWhile faster than conventional methods, UAE typically requires slightly longer times than MAE to achieve comparable yields.
    Ultrasonic Power 100 - 250 WPower should be optimized to maximize cell disruption without generating excessive heat that could degrade the target compounds.
    Mechanism of Extraction: A Visual Representation

    The synergy between the pyridinium triflate ions and the plant matrix is key to the extraction process. The ions first permeate the outer layers and then interact directly with the cellulose fibers and the trapped bioactive compounds.

    G cluster_matrix Plant Cell Wall Matrix cluster_solvent Pyridinium Triflate Solvent Cellulose Cellulose Fibers (Hydrogen Bonded Network) Bioactive Bioactive Compound (e.g., Flavonoid) Pyridinium Pyridinium Cation [C4mpy]+ Pyridinium->Cellulose H-Bonding Disrupts Cellulose Network Pyridinium->Bioactive Multiple Interactions (Hydrophobic, π-π, H-Bonding) Solubilize Bioactive Triflate Triflate Anion [OTf]- Triflate->Cellulose Facilitates Swelling Triflate->Bioactive Multiple Interactions (Hydrophobic, π-π, H-Bonding) Solubilize Bioactive

    Caption: Interaction mechanism of pyridinium triflate with the plant matrix.
    Solvent Recycling and Sustainability Considerations

    A significant advantage of ILs is their potential for recycling, which is crucial for both cost-effectiveness and environmental sustainability.[14][15]

    Protocol for [C4mpy][OTf] Recovery

    • Post-Isolation: After the bioactive compounds have been removed via liquid-liquid extraction (e.g., with ethyl acetate), the remaining aqueous IL phase contains the majority of the solvent.

    • Water Removal: Remove the water under vacuum using a rotary evaporator. This step concentrates the ionic liquid.

    • Purification:

      • The recovered IL may contain residual polar impurities from the plant matrix.

      • Wash the concentrated IL with a non-polar solvent like hexane to remove lipophilic contaminants.

      • Further purification can be achieved by passing the IL through a short column of activated carbon or alumina to remove colored impurities.

    • Drying: Dry the purified IL under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any remaining traces of water or organic solvents.

    • Validation: Confirm the purity of the recycled IL using techniques like NMR spectroscopy or by measuring its physical properties (e.g., density, refractive index) before reuse.

    Toxicity and Environmental Impact While often termed "green solvents," it is critical to acknowledge that not all ILs are benign. The toxicity of pyridinium-based ILs is an area of active research.[16] Generally, toxicity is influenced by the alkyl chain length on the cation. The triflate anion is considered to be relatively stable and of lower toxicity compared to some halide-based anions.[17] Proper disposal of any non-recyclable IL waste should follow institutional guidelines for chemical waste.[18][19]

    References

    • Exploring the Mechanism of Ionic Liquids to Improve the Extraction Efficiency of Essential Oils Based on Density Functional Theory and Molecular Dynamics Simulation. (2022). MDPI. [Link]

    • Multi-Interactions in Ionic Liquids for Natural Product Extraction. (n.d.). PMC. [Link]

    • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017). ACS Publications. [Link]

    • Ionic Liquid-Based Microwave-Assisted Extraction of Flavonoids from Bauhinia championii (Benth.) Benth. (2012). MDPI. [Link]

    • Green Extraction of Bioactive Compounds from Microalgae by Ionic Liquids. (2023). CABI Digital Library. [Link]

    • Special Effect of Ionic Liquids on the Extraction of Flavonoid Glycosides from Chrysanthemum morifolium Ramat by Microwave Assistance. (n.d.). PMC. [Link]

    • Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (n.d.). PMC. [Link]

    • Evaluation of Structurally Different Ionic Liquid-Based Surfactants in a Green Microwave-Assisted Extraction for the Flavonoids. (2020). SciSpace. [Link]

    • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (2012). MDPI. [Link]

    • Application of ionic liquid for extraction and separation of bioactive compounds from plants. (n.d.). ResearchGate. [Link]

    • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). PMC. [Link]

    • Physical properties of pyridinium ionic liquids. (2025). ResearchGate. [Link]

    • Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. (2017). ACS Publications. [Link]

    • Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022). ACS Publications. [Link]

    • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2018). MDPI. [Link]

    • n-fluoropyridinium triflate. (n.d.). Organic Syntheses Procedure. [Link]

    • Alternative and Efficient Extraction Methods for Marine-Derived Compounds. (n.d.). PMC. [Link]

    • (PDF) Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. (2010). ResearchGate. [Link]

    • Pyridinium Salts: From synthesis to reactivity and applications. (n.d.). ResearchGate. [Link]

    • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). ResearchGate. [Link]

    • Recyclability and reusability of the solvents. (2023). ResearchGate. [Link]

    • ATSDR Pyridine Tox Profile. (n.d.). atsdr.cdc.gov. [Link]

    • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). ak-arbeitskreis-sicherheit.de. [Link]

    • Deep Eutectic Solvents for Sustainable Extraction of Bioactive Compounds from Biomass: Mechanistic Insights and Scale-Up Challenges. (2026). MDPI. [Link]

    • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (n.d.). PMC. [Link]

    • Pyridinium salts: from synthesis to reactivity and applications. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

    • Green solvents for the extraction of bioactive compounds from natural products using ionic liquids and deep eutectic solvents. (2019). Scholarly Publications Leiden University. [Link]

    • Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (2024). Organic Syntheses. [Link]

    • Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. (n.d.). PMC. [Link]

    • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017). MDPI. [Link]

    • Deep Eutectic Solvents for the Extraction of Bioactive Compounds from Natural Sources and Agricultural By-Products. (2021). Semantic Scholar. [Link]

    • An Overview on the Use of DEEP Eutectic Solvents for Green Extraction of Some Selected Bioactive Compounds from Natural Matrices. (n.d.). Advanced Journal of Chemistry, Section A. [Link]

    • U.N. expert committee takes action on toxic plastics additives, pesticides, and two groups of industrial chemicals. (2022). IPEN. [Link]

    • POTENTIAL FOR HUMAN EXPOSURE. (n.d.). Toxicological Profile for Pyridine - NCBI Bookshelf. [Link]

    • An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. (2023). Research Journal of Pharmacy and Technology. [Link]

    • Recycle and Reusability studies of Pyridinium hydrogen... (n.d.). ResearchGate. [Link]

    • Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Satsuma Mandarin Pulp Agro-Industrial Residue using. (2025). Chemical Engineering Transactions. [Link]

    • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. (n.d.). Ozone Secretariat. [Link]

    Sources

    Application

    Application Note: Deep Extractive Desulfurization of Liquid Fuels Using 1-Butyl-4-methylpyridinium Triflate ([B4MPy][OTf])

    Executive Summary & Rationale The mandate for ultra-low sulfur diesel (ULSD) and gasoline has pushed traditional Hydrodesulfurization (HDS) to its operational limits. While HDS is highly effective for removing aliphatic...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Rationale

    The mandate for ultra-low sulfur diesel (ULSD) and gasoline has pushed traditional Hydrodesulfurization (HDS) to its operational limits. While HDS is highly effective for removing aliphatic mercaptans and sulfides, it struggles to process sterically hindered aromatic sulfur compounds like dibenzothiophene (DBT) and its alkylated derivatives without severe hydrogen consumption and extreme temperatures.

    Extractive Desulfurization (EDS) using Ionic Liquids (ILs) offers a low-energy, ambient-condition alternative. Among the vast library of ILs, 1-Butyl-4-methylpyridinium trifluoromethanesulfonate (commonly known as 1-butyl-4-methylpyridinium triflate, or [B4MPy][OTf]) has emerged as a highly selective, low-viscosity extractant. This application note details the mechanistic causality, physicochemical properties, and a self-validating experimental protocol for utilizing [B4MPy][OTf] in the EDS of liquid fuels.

    Mechanistic Causality: Why [B4MPy][OTf]?

    The efficacy of an ionic liquid in EDS is governed by its ability to selectively partition aromatic sulfur compounds out of an aliphatic hydrocarbon matrix. [B4MPy][OTf] achieves this through a synergistic dual-ion mechanism[1]:

    • The Cationic Role (Pyridinium Ring): The electron-deficient pyridinium ring of the [B4MPy]+ cation engages in strong π−π stacking interactions with the electron-rich thiophenic rings of DBT and Benzothiophene (BT). The butyl chain provides sufficient lipophilicity to interact with the fuel interface, lowering interfacial tension.

    • The Anionic Role (Triflate): The [OTf]- anion is highly electronegative. It induces dipole-dipole interactions and weak hydrogen bonding with the polarized C-S bonds of the sulfur impurities[2]. Furthermore, the bulky, diffuse nature of the triflate anion significantly lowers the lattice energy and viscosity of the IL compared to hexafluorophosphate ([PF6]-) or tetrafluoroborate ([BF4]-) alternatives. This low viscosity is critical as it accelerates mass transfer kinetics, allowing the system to reach thermodynamic equilibrium rapidly[3].

    Mechanism DBT Dibenzothiophene (DBT) Target S-Compound Cation [B4MPy]+ Pyridinium Cation Cation->DBT π-π Stacking & CH-π Interactions Anion [OTf]- Triflate Anion Cation->Anion Electrostatic Attraction Anion->DBT Dipole-Dipole & Weak H-Bonding

    Fig 1. Mechanistic interactions driving the selective extraction of DBT by [B4MPy][OTf].

    Quantitative Data & Physicochemical Properties

    To ensure reproducible extraction, the physical parameters of the IL and its comparative extraction efficiencies must be understood.

    Table 1: Physicochemical Properties of [B4MPy][OTf] [4]

    ParameterValueCausality / Impact on Extraction
    IUPAC Name 1-butyl-4-methylpyridin-1-ium trifluoromethanesulfonateDetermines the specific π−π and electrostatic interaction capabilities.
    CAS Number 882172-79-4Standard identifier for reagent procurement.
    Molecular Weight 299.31 g/mol Used for precise molar ratio calculations during extraction.
    Chemical Formula C11H16F3NO3SHighlights the presence of highly electronegative fluorine atoms.
    State at 25°C Clear LiquidEliminates the need for heating to melt the solvent, saving energy.

    Table 2: Typical Extraction Efficiencies (Single-Stage LLE) [1][2]

    Target Sulfur CompoundSteric HindranceExtraction Efficiency (%)Equilibrium Time
    Dibenzothiophene (DBT) High> 75%30 mins
    Benzothiophene (BT) Medium~ 65%30 mins
    Thiophene (T) Low~ 50%30 mins

    (Conditions: 30°C, 1:1 IL-to-Fuel mass ratio, 500 ppmw initial sulfur concentration in n-octane).

    Self-Validating Experimental Protocol

    This protocol is designed as a closed-loop, self-validating system. By incorporating a precise mass-balance calculation via Gas Chromatography, the operator can continuously verify the integrity of the IL and the efficiency of the mass transfer.

    Phase I: Reagent Preparation & Dehydration

    Causality: Water is a potent competitive hydrogen-bond donor/acceptor. Even trace moisture will coordinate with the [OTf]- anion, shielding it from interacting with DBT and drastically reducing the partition coefficient.

    • Transfer 50 g of [B4MPy][OTf] into a round-bottom flask.

    • Connect the flask to a Schlenk line or vacuum oven.

    • Dry the IL under high vacuum (10⁻³ mbar) at 60°C for a minimum of 24 hours.

    • Store the dehydrated IL in a desiccator or an argon-filled glovebox until use.

    Phase II: Model Fuel Formulation
    • Weigh exactly 0.050 g of Dibenzothiophene (DBT).

    • Dissolve the DBT in 100 g of n-octane (or n-dodecane) to create a model fuel with a sulfur concentration of approximately 500 ppmw.

    • Validation Baseline: Analyze a 1 mL aliquot of this model fuel using Gas Chromatography equipped with a Flame Photometric Detector (GC-FPD) to establish the exact initial sulfur concentration ( C0​ ).

    Phase III: Liquid-Liquid Extraction (LLE)

    Causality: Extraction is performed at 30°C. While higher temperatures lower viscosity and speed up initial mixing, they also increase the thermal kinetic energy of the molecules. This excess energy disrupts the delicate, weak π−π stacking and hydrogen bonds between the IL and the sulfur compounds, ultimately lowering the thermodynamic extraction efficiency[2].

    • In a jacketed glass vessel, combine 10 g of the model fuel with 10 g of the dehydrated [B4MPy][OTf] (1:1 mass ratio).

    • Circulate water through the jacket to maintain a strict temperature of 30°C.

    • Agitate the biphasic mixture vigorously using a magnetic stirrer at 800 RPM for exactly 30 minutes. Note: The low viscosity of the triflate anion ensures that thermodynamic equilibrium is reached within this timeframe.

    • Transfer the emulsion to a centrifuge tube and spin at 3000 RPM for 10 minutes to force complete phase separation.

    Phase IV: Validation & Mass Balance
    • Carefully decant the upper phase (desulfurized model fuel).

    • Analyze a 1 mL aliquot of the upper phase using GC-FPD to determine the final sulfur concentration ( Cf​ ).

    • System Validation: Calculate the extraction efficiency ( E ):

      E(%)=C0​C0​−Cf​​×100

      If E<70% , the system has likely absorbed atmospheric moisture during handling, and the IL must be re-dried.

    Phase V: IL Regeneration
    • To the lower phase (S-rich IL), add 10 g of a volatile, non-polar stripping solvent (e.g., n-pentane).

    • Stir vigorously for 15 minutes, then separate the phases. The DBT will preferentially partition into the pentane due to concentration gradients.

    • Repeat the pentane wash twice.

    • Subject the regenerated[B4MPy][OTf] to rotary evaporation at 50°C under vacuum to remove any residual pentane, returning it to Phase I for the next cycle.

    Workflow ModelFuel Model Fuel (Aliphatic + DBT) Mix Liquid-Liquid Extraction (30°C) ModelFuel->Mix IL [B4MPy][OTf] Ionic Liquid IL->Mix Sep Phase Separation (Centrifugation) Mix->Sep Equilibrium CleanFuel Desulfurized Fuel (Upper Phase) Sep->CleanFuel SpentIL S-Rich IL (Lower Phase) Sep->SpentIL Regen Solvent Back-Extraction & Evaporation SpentIL->Regen Regen->IL Recycled IL

    Fig 2. Workflow of extractive desulfurization and IL regeneration using [B4MPy][OTf].

    References

    • National Center for Biotechnology Information (PubChem). "1-Butyl-4-methylpyridinium trifluoromethanesulfonate | C11H16F3NO3S | CID 60196392". PubChem Database.[4][Link]

    • RSC Advances. "Extractive desulfurization of fuel using N-butylpyridinium-based ionic liquids". Royal Society of Chemistry, 2015.[1][Link]

    • ACS Sustainable Chemistry & Engineering. "Extractive Mechanism and Process Design of Hydroxyl-Functionalized Pyridinium-Based Ionic Liquids...". American Chemical Society, 2023.[2][Link]

    • Energy & Fuels. "Deep Fuels Desulfurization and Denitrogenation Using 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate". American Chemical Society, 2011.[3][Link]

    Sources

    Method

    catalytic performance of [BMPy][OTf] in organic synthesis

    Application Note: Catalytic Performance and Solvent Engineering of [BMPy][OTf] in Advanced Organic Synthesis and Bioconjugation Target Audience: Researchers, Application Scientists, and Drug Development Professionals Con...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Catalytic Performance and Solvent Engineering of [BMPy][OTf] in Advanced Organic Synthesis and Bioconjugation

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol design, and analytical validation of [BMPy][OTf]-mediated reactions.

    Executive Summary & Nomenclature Clarity

    In contemporary synthetic chemistry, the transition from volatile organic compounds (VOCs) to designer ionic liquids (ILs) has unlocked new pathways for complex molecular assembly. Among these, [BMPy][OTf] —a nomenclature umbrella encompassing structurally related designer solvents such as 1-butyl-methylpyridinium trifluoromethanesulfonate and 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate —has emerged as a premier catalytic reaction medium[1][2].

    Unlike traditional passive solvents, [BMPy][OTf] actively participates in the reaction coordinate. Its high thermal stability, negligible vapor pressure, and unique biphasic tunable properties make it an economically viable, recyclable medium for continuous-flow catalysis and sensitive bioconjugation[3]. This application note details the causality behind [BMPy][OTf]’s catalytic performance and provides validated protocols for its use in DNA functionalization, peptide heterodimerization, and nanoparticle synthesis.

    Mechanistic Insights: The Causality of[BMPy][OTf] Catalysis

    The efficacy of [BMPy][OTf] is rooted in its highly organized microscopic structure, which provides a dual-action catalytic environment:

    • Anionic Stabilization: The triflate ([OTf]⁻) anion is weakly coordinating. In Lewis acid-catalyzed reactions (e.g., Friedel-Crafts alkylations), [BMPy][OTf] can be mixed with AlCl₃ or FeCl₃ to create a highly acidic liquid-liquid multiphase system without the sublimation issues inherent to pure Brønsted acids[4]. In bioconjugation, [OTf]⁻ electrostatically stabilizes highly electrophilic cationic intermediates (like sulfonium ions or aza-ylides) without acting as a competing nucleophile[5].

    • Cationic Microenvironment: The bulky butyl-methylpyridinium or pyrrolidinium cation establishes a hydrophobic solvation sphere. This high-viscosity matrix restricts the diffusion of bulk water, effectively shielding moisture-sensitive transition states from competitive hydrolysis—a critical feature for nucleic acid and peptide modifications[6][7].

    Caption: Mechanistic stabilization of reactive intermediates by[BMPy][OTf] ionic liquid components.

    Quantitative Performance Summary

    The following table summarizes the kinetic and yield metrics of [BMPy][OTf] across diverse synthetic applications, demonstrating its versatility as both a solvent and a catalytic promoter.

    Application DomainSpecific IL SystemTarget ProductKey Kinetic / Yield MetricAnalytical Validation
    DNA Bioconjugation [BMPy][OTf] (Pyrrolidinium)Tetrazene-DNA Conjugate>90% conversion (2 h, 50 °C)MALDI-TOF MS[1]
    Peptide Heterodimerization 2% [BMPy][OTf] in AcOHCys-Trp Crosslinked PeptideQuantitative yield (12 h, 37 °C)HPLC & MS[7]
    Nanoparticle Synthesis [BMPY]-OTf (Pyridinium)Colloidal Pt NPs3.08 µM / 1.85×10¹⁸ NP/LIn-line UV-Vis[8]

    Validated Experimental Protocols

    Protocol I: Site-Specific DNA Functionalization via Tetrazene-Forming Coupling

    Context & Causality: Covalent labeling of unprotected DNA in aqueous solutions is heavily hindered by the hydrolysis of reactive intermediates. By transitioning the reaction medium to [BMPy][OTf], phosphine-mediated amine-azide coupling proceeds with precise chemoselectivity[1]. The IL dissolves the polyanionic DNA backbone while providing a non-aqueous environment that prevents the degradation of the delicate tetrazene linkage[6].

    Step-by-Step Methodology:

    • Preparation: In a microcentrifuge tube, dissolve KHCO₃ to a final concentration of 20 mM in neat 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][OTf]).

    • Reagent Addition: Add the alkylamine-tagged DNA sequence (final concentration 0.2 mM) to the IL matrix.

    • Activation: Introduce the target azide derivative (7.5 mM) and triphenylphosphine (PPh₃, 20 mM)[1].

    • Incubation: Seal the reaction vessel and incubate at 50 °C for 2 hours under gentle agitation.

    • Isolation: Precipitate the functionalized DNA by adding cold ethanol and sodium acetate. Centrifuge at 14,000 rpm for 15 minutes and decant the supernatant to remove the IL.

    • Self-Validation: Re-suspend the pellet in nuclease-free water and analyze via Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS) to confirm the specific mass shift corresponding to the tetrazene conjugate[6].

    Protocol II: Sulfoxide-Mediated Cys-Trp Selective Bioconjugation

    Context & Causality: Synthesizing peptide heterodimers via Cys-Trp crosslinking often fails in standard organic acids due to poor peptide solubility and sluggish kinetics. The addition of just 2% [BMPy][OTf] to acetic acid (AcOH) acts as a catalytic solubility enhancer[5]. The [OTf]⁻ anion stabilizes the highly electrophilic sulfonium intermediate, driving the quantitative formation of Cys-Trp heterodimers at physiological temperatures[7].

    Step-by-Step Methodology:

    • Solvent Engineering: Prepare a solvent mixture of 2% [BMPy][OTf] in glacial acetic acid (AcOH) containing 30 mM MgCl₂ and 0.1% Trifluoroacetic acid (TFA)[7].

    • Primary Sulfenylation: Dissolve the C-terminally Trp-tagged peptide (1.0 mM) and the Cys(MBzl)(O)-containing linker (1.5 mM) in the engineered solvent.

    • Incubation: Incubate the mixture at 37 °C for 12 hours to afford the linker-peptide conjugate[5].

    • Heterodimerization: Add an equal volume of the secondary target peptide (e.g., MAX peptide, 2.5 mM in 2 M MSA–4 M Gn·HCl in TFA) to initiate the second sulfenylation reaction[7].

    • Self-Validation: Quench the reaction and subject the mixture to High-Performance Liquid Chromatography (HPLC). The disappearance of the monomeric peptide peaks and the emergence of a single heterodimer peak validates the protocol's success.

    Protocol III: Continuous-Flow Synthesis of Catalytic Pt Nanoparticles

    Context & Causality: The synthesis of catalytic platinum nanoparticles (Pt NPs) via polyol reduction is highly dependent on solvent kinetics. In a continuous-flow reactor, the use of 1-butyl-2-methylpyridinium triflate ([BMPY]-OTf) induces a steep, unitary nucleation burst compared to neat ethylene glycol[2]. The high viscosity of the IL (approx. 240 cP at 25 °C) deliberately slows diffusional mixing in microchannels, establishing localized supersaturation zones that restrict continuous nucleation and promote uniform particle growth[8].

    Step-by-Step Methodology:

    • System Priming: Load the continuous-flow reactor syringe pumps with the Pt precursor dissolved in [BMPY]-OTf and the reducing polyol agent.

    • Flow Control: Set the volumetric flow rates to achieve the desired molar ratios, accounting for the high viscosity (240 cP) of the IL to ensure steady laminar flow[8].

    • Reaction: Pass the mixture through the heated microchannel reactor. The unitary nucleation burst will complete the conversion at approximately 200 seconds of residence time[2].

    • Isolation: Because [BMPY]-OTf does not phase-separate from ethylene glycol, isolate the Pt NPs by adding an antisolvent (acetone) to trigger precipitation[3].

    • Recovery: Centrifuge the mixture to separate the Pt NPs. The IL can be recycled by removing volatile organic compounds (VOCs) in vacuo[3].

    • Self-Validation: Utilize machine learning-aided in-line UV-Vis spectrophotometry to monitor the surface plasmon resonance and confirm the final NP concentration (target: ~3.08 µM)[8].

    Caption: Universal step-by-step workflow for[BMPy][OTf]-mediated synthesis and bioconjugation.

    References

    • Source: National Institutes of Health (PMC)
    • Source: National Institutes of Health (PMC)
    • Sulfoxide-mediated Cys-Trp-selective bioconjugation that enables protein labeling and peptide heterodimerization Source: ChemRxiv URL
    • US7691180B2 - Mixtures of ionic liquids with lewis acids Source: Google Patents URL
    • A techno-economic approach to guide the selection of flow recyclable ionic liquids for nanoparticle synthesis Source: NREL Publications URL

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Dehydration and Purification of 1-Butyl-4-methylpyridinium Triflate

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Butyl-4-methylpyridinium triflate. Because ionic liquids (ILs) posse...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Butyl-4-methylpyridinium triflate. Because ionic liquids (ILs) possess unique physicochemical properties, standard solvent purification techniques often fail. This document provides field-proven, self-validating methodologies to achieve electrochemical-grade purity by eliminating persistent water impurities.

    Mechanistic Overview: The Hydration Challenge

    1-Butyl-4-methylpyridinium triflate is inherently hygroscopic. While the pyridinium cation diffuses charge across its aromatic ring, the triflate anion ( CF3​SO3−​ ) features highly electronegative oxygen atoms that act as strong hydrogen-bond acceptors. When exposed to ambient humidity, water molecules form a tightly bound hydration shell around the anion.

    Furthermore, the high bulk viscosity of this ionic liquid creates a severe kinetic barrier . Even under high vacuum, water trapped in the bulk liquid must slowly diffuse to the liquid-vacuum interface to evaporate. Understanding this interplay between thermodynamics (hydrogen bonding) and kinetics (viscosity-limited diffusion) is critical for successful purification.

    Troubleshooting & FAQs

    Q: I have been drying my 1-Butyl-4-methylpyridinium triflate under a standard Schlenk line for 24 hours, but cyclic voltammetry (CV) still shows residual peaks. What is going wrong? A: Standard Schlenk line vacuums at room temperature often fail to eliminate tightly bound water impurities in triflate-based ionic liquids[1]. The high viscosity of the IL limits the diffusion coefficient of water. To resolve this, you must lower the viscosity by heating the IL to 60–80 °C, apply a high vacuum (< 0.1 mbar), and stir vigorously to continuously renew the surface area for at least 48 to 96 hours[1].

    Q: Can I use 3Å molecular sieves to dry this ionic liquid instead of vacuum heating? A: While 3Å molecular sieves are effective for traditional organic solvents, 2[2]. Direct contact with molecular sieves can lead to unintended consequences, such as ion exchange or the leaching of aluminosilicate microparticles into your sample[3]. If you must use sieves, ensure they are rigorously activated at 200–300 °C under vacuum prior to use, and filter the IL through a dry PTFE membrane afterward.

    Q: How does water affect the electrochemical window of my ionic liquid? A: Water acts as a parasitic electroactive species. Even trace amounts of water will significantly 4 by undergoing reduction (Hydrogen Evolution) and oxidation (Oxygen Evolution) before the native ions of the liquid degrade[4]. For example, residual features in the CV at approximately -1.5 V and -0.75 V (vs. Fc/Fc+) are classic signatures of water impurities[1].

    Quantitative Data: The Impact of Water Impurities

    The presence of water fundamentally alters the mass transport and electrochemical properties of triflate-based ionic liquids. The table below summarizes these quantitative shifts.

    ParameterVacuum-Dried (< 50 ppm H₂O)Atmospheric (~1,500 ppm H₂O)Wet / SaturatedMechanistic Causality
    Electrochemical Window Maximized (Native limits)Narrowed by ~0.5 VSeverely NarrowedWater undergoes electrolysis at lower potentials than the IL's native cathodic/anodic limits[4].
    Kinematic Viscosity Highest (Baseline)Reduced by 10–20%Reduced by > 50%Water molecules disrupt the cation-anion Coulombic interaction network, acting as a structural plasticizer[1].
    Electrical Conductivity Lowest (Baseline)Moderately IncreasedSignificantly IncreasedThe reduction in viscosity enhances the mobility (diffusion coefficient) of the native ions[1], and water adds parasitic charge carriers[4].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, purification must be treated as a self-validating system. The protocols below integrate physical causality with empirical verification.

    Protocol A: Azeotropic Distillation (For Bulk Water > 1%)

    Causality: If the IL has absorbed significant atmospheric moisture, prolonged vacuum drying is kinetically inefficient. Toluene forms a minimum-boiling azeotrope with water, allowing bulk water to be stripped away at lower temperatures by altering the thermodynamic boiling point of the mixture[3].

    • Mixing: In an oven-dried round-bottom flask, combine the wet 1-Butyl-4-methylpyridinium triflate with anhydrous toluene in a 1:3 (IL:Toluene) volume ratio.

    • Distillation: Attach the flask to a rotary evaporator. Lower the pressure gradually while heating the water bath to 60 °C.

    • Azeotropic Stripping: The toluene-water azeotrope will boil off, carrying the bulk water out of the IL matrix.

    • Final Polish: Once the toluene is completely removed, proceed immediately to Protocol B to remove the remaining trace water and residual solvent.

    Protocol B: High-Vacuum Kinetic Drying (For Trace Water < 1%)

    Causality: ILs possess negligible vapor pressure. By applying high vacuum and heat, water is thermodynamically driven into the vapor phase while the IL remains intact. Vigorous stirring overcomes the diffusion limitation caused by the IL's high viscosity.

    • Preparation: Transfer the IL into a thoroughly dried round-bottom flask. Critical Step: Do not fill the flask beyond 30% of its total volume. A high surface-area-to-volume ratio is essential for efficient gas-liquid mass transfer.

    • Setup: Add an oven-dried magnetic stir bar. Connect the flask to a high-vacuum Schlenk line equipped with a liquid nitrogen cold trap to protect the pump and capture evaporated water.

    • Thermal Activation: Immerse the flask in an oil bath set to 60–80 °C. Do not exceed 100 °C to prevent thermal degradation of the pyridinium cation.

    • Kinetic Agitation: Apply high vacuum (< 0.1 mbar) and stir vigorously (800–1000 rpm). Maintain these conditions for 48 to 96 hours[1].

    • Recovery: Backfill the flask with ultra-high purity Argon or Nitrogen before removing it from the line. Transfer the dried IL immediately into an inert glovebox.

    Protocol C: Self-Validation via Coulometric Karl Fischer (KF) Titration

    Causality: You cannot manage what you cannot measure. Empirical confirmation of dryness is required to validate the system.

    • Draw a 300 μL aliquot of the dried IL using a gas-tight syringe inside an inert glovebox[1].

    • Inject the sample into a Coulometric KF titrator utilizing an anhydrous methanol/formamide solvent matrix (formamide ensures complete dissolution of the viscous IL).

    • Validation Threshold: A successful dehydration protocol will yield a water content of < 50 ppm. If the value exceeds 50 ppm, the sample must be returned to the vacuum line.

    Dehydration Workflow

    IL_Drying_Workflow Start 1-Butyl-4-methylpyridinium Triflate (Contaminated with H2O) KF_Initial Quantify Water Content (Karl Fischer Titration) Start->KF_Initial Decision Water Content Level? KF_Initial->Decision Bulk Bulk Water (> 1%) High Kinetic Barrier Decision->Bulk > 1% H2O Trace Trace Water (< 1%) Diffusion Limited Decision->Trace < 1% H2O Azeotropic Azeotropic Distillation (Toluene, 60°C) Bulk->Azeotropic Vacuum High-Vacuum Drying (60-80°C, < 0.1 mbar, 48-96h) Trace->Vacuum Azeotropic->Vacuum KF_Final Validation (Karl Fischer Titration) Vacuum->KF_Final Success Success: Dry IL (< 50 ppm) Store in Ar Glovebox KF_Final->Success < 50 ppm Fail Fail: > 50 ppm Repeat Vacuum Drying KF_Final->Fail > 50 ppm Fail->Vacuum

    Workflow for dehydrating 1-Butyl-4-methylpyridinium triflate to electrochemical grade purity.

    References

    • Source: ACS Measurement Science Au (via nih.gov)
    • Title: Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids Source: ACS Publications URL
    • Title: Drying methods for [Emim]+ based ionic liquid electrospray propellants Source: EPLab - Illinois URL
    • Title: What's your typical cleaning method for your ionic liquids?

    Sources

    Optimization

    Technical Support Center: Preventing Thermal Degradation of [C4mpy][OTf] During Synthesis

    Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([C4mpy][OTf]) . As a Senior Application Scientist, I have designed this guide to move beyond bas...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([C4mpy][OTf]) . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the causality behind experimental failures. Pyrrolidinium-based ionic liquids are prized for their wide electrochemical windows and high thermal stability[1]. However, achieving this stability requires rigorous thermal and kinetic control during synthesis.

    Part 1: The Mechanistic Reality of Thermal Degradation

    Thermal degradation during the synthesis of[C4mpy][OTf] is rarely a random failure; it is the result of the system crossing specific activation energy thresholds that trigger parasitic side reactions. When the initial quaternization step is not thermally controlled, localized hot spots drive the degradation of the pyrrolidinium core via two primary pathways[2]:

    • Retro-Menschutkin Reaction (Dealkylation): At elevated temperatures, unreacted nucleophilic halides (e.g., Br⁻ or Cl⁻) attack the alkyl chains attached to the nitrogen. This forces the reaction backward, yielding neutral N-methylpyrrolidine and an alkyl halide[2].

    • Hofmann Elimination (E2): If localized heating occurs in the presence of basic impurities, a β-hydrogen is abstracted from the alkyl chain. This leads to ring-opening or dealkylation, generating 1-butene, neutral amines, and protonated species[2].

    degradation_pathways C4mpy [C4mpy]+ Cation (Pyrrolidinium Core) RetroM Retro-Menschutkin (Nucleophilic Attack) C4mpy->RetroM Heat + Nucleophile (e.g., Br-, Cl-) Hofmann Hofmann Elimination (β-Hydrogen Abstraction) C4mpy->Hofmann Heat + Base (Localized Hotspots) Prod1 N-methylpyrrolidine + Alkyl Halide RetroM->Prod1 Prod2 N-methylpyrrolidine + 1-Butene + H+ Hofmann->Prod2

    Fig 1. Primary thermal degradation pathways of[C4mpy]+ during exothermic synthesis.

    Part 2: Self-Validating Synthesis Protocol

    To prevent degradation, we utilize a two-step metathesis route. Direct alkylation of N-methylpyrrolidine with butyl trifluoromethanesulfonate (butyl triflate) is violently exothermic and prone to runaway degradation. Instead, we control the exotherm by forming a bromide intermediate, followed by a thermodynamically driven anion exchange.

    Step 1: Controlled Quaternization

    Objective: Synthesize [C4mpy]Br without triggering Hofmann elimination.

    • Solvent Preparation: Dissolve 1.0 equivalent of N-methylpyrrolidine in a high-thermal-mass solvent like ethyl acetate or acetonitrile. Causality: Neat reactions trap heat; the solvent acts as a critical heat sink.

    • Thermal Arrest: Submerge the reaction flask in an ice bath. Allow the internal temperature to stabilize at 0–5 °C.

    • Dropwise Addition: Add 1.05 equivalents of 1-bromobutane dropwise over 2 hours. Crucial: Maintain the internal mixture temperature below 25 °C at all times[3].

    • Maturation: Once addition is complete, remove the ice bath and stir vigorously at room temperature (20–25 °C) for 24–48 hours until a dense white precipitate forms. Filter and wash with cold ethyl acetate.

    Step 2: Anion Metathesis & Halide Purge

    Objective: Exchange Br⁻ for OTf⁻ and remove nucleophilic degradation triggers.

    • Aqueous Exchange: Dissolve the isolated [C4mpy]Br in ultrapure deionized water. Add 1.05 equivalents of Lithium Trifluoromethanesulfonate (LiOTf). Stir at room temperature for 12 hours.

    • Extraction: Extract the resulting [C4mpy][OTf] using dichloromethane (DCM).

    • Self-Validating Purge (Critical): Wash the DCM layer repeatedly with ultrapure water. Test the discarded aqueous wash with a few drops of 0.1 M AgNO₃. Causality: You must continue washing until no white AgBr precipitate forms. Residual Br⁻ is a powerful nucleophile that will drastically lower the thermal decomposition onset temperature of your final product[2].

    • Drying: Remove the DCM under reduced pressure. Dry the final IL in a vacuum oven at 60–70 °C for 24 hours to remove trace water.

    synthesis_workflow Start Reagents: N-methylpyrrolidine + 1-Bromobutane + Solvent Cooling Thermal Control Ice Bath (< 25 °C) Start->Cooling Quaternization Quaternization Dropwise Addition (24-48h) Cooling->Quaternization Intermediate Intermediate: [C4mpy]Br (White Solid) Quaternization->Intermediate Prevents Runaway Metathesis Anion Metathesis Add LiOTf in H2O Intermediate->Metathesis Purification Purification DCM Extraction & AgNO3 Wash Metathesis->Purification Halide Removal Drying Vacuum Drying 60-70 °C Purification->Drying Final Pure [C4mpy][OTf] Thermally Stable IL Drying->Final

    Fig 2. Self-validating two-step synthesis workflow for [C4mpy][OTf] ensuring thermal stability.

    Quantitative Thermal Control Limits

    Table 1: Critical Thermal & Kinetic Parameters for [C4mpy][OTf] Synthesis

    Process StepTarget TemperatureMaximum Allowable TempConsequence of Exceeding Limit
    Quaternization Addition 0–5 °C25 °CLocalized hot spots; yellow/brown discoloration; Hofmann elimination[3].
    Quaternization Maturation 20–25 °C40 °CRetro-Menschutkin dealkylation driven by nucleophilic Br⁻[2].
    Metathesis Reaction 20–25 °C50 °CMinimal risk, but elevated temps can hydrolyze trace impurities.
    Vacuum Drying 60–70 °C80 °CThermal degradation if residual halides are present; otherwise stable.

    Part 3: Troubleshooting FAQs

    Q1: My quaternization reaction mixture turned dark brown instead of forming a white solid. What happened? A1: This is the classic signature of thermal runaway. The reaction between N-methylpyrrolidine and 1-bromobutane is highly exothermic. If your addition rate exceeds the cooling capacity of your ice bath, localized temperatures spike. This triggers the oxidation of the amine and Hofmann elimination, creating conjugated byproducts that appear dark brown or yellow. Corrective Action: Discard the batch. For your next attempt, dilute the reagents further in ethyl acetate, use a larger ice bath, and strictly limit the dropwise addition rate to maintain the internal temperature below 25 °C[3].

    Q2: Can I use direct alkylation with butyl triflate to skip the metathesis step? A2: While direct alkylation is atom-economical, butyl triflate is an exceptionally potent electrophile. The reaction is violently exothermic. If you attempt this without cryogenic cooling (e.g., a dry ice/acetone bath at -78 °C) and highly dilute conditions, catastrophic thermal degradation is almost guaranteed. For standard laboratory setups, the two-step metathesis route is significantly safer and yields a higher purity product.

    Q3: How do residual halide impurities affect the thermal stability of my final [C4mpy][OTf] product? A3: Halides (Br⁻, Cl⁻) are strong nucleophiles, whereas the triflate (OTf⁻) anion is a weakly coordinating, poor nucleophile. If metathesis is incomplete and trace bromide remains, the Br⁻ will initiate a retro-Menschutkin reaction at much lower temperatures compared to the intrinsic thermal limit of pure [C4mpy][OTf][2]. You must validate halide removal using the AgNO₃ precipitation test on your aqueous washings to ensure the final product achieves its true thermal stability profile[1].

    References

    • Synthesis and Characterization of New Pyrrolidinium Based Protic Ionic Liquids.
    • Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC.
    • 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Color Change in Pyridinium Ionic Liquids

    Welcome to the Technical Support Center for Pyridinium Ionic Liquids (ILs). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Pyridinium Ionic Liquids (ILs). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the root chemical causes of IL degradation, provide field-proven methodologies to rescue degraded batches, and establish self-validating protocols to ensure your materials meet the stringent purity requirements necessary for advanced drug development and electrochemical applications.

    Section 1: Mechanistic FAQs (The "Why")

    Q1: Why do my initially colorless pyridinium ionic liquids turn yellow or brown during storage? A1: The color change is rarely caused by the spontaneous degradation of the bulk ionic liquid itself. Instead, it is driven by the oxidation and polymerization of trace impurities[1]. Unreacted starting materials—such as pyridine derivatives or alkyl halides left over from synthesis—are highly reactive. When exposed to ambient light, heat, or trace oxygen, these impurities undergo radical formation and Zincke-type ring-opening reactions. This process forms extended conjugated polyenes[1]. Because these conjugated systems absorb light in the blue and ultraviolet spectrums, the liquid appears yellow or brown to the naked eye[2].

    Q2: Does the choice of anion affect this color stability? A2: Absolutely. While the pyridinium cation is the primary site of color-forming side reactions, the anion dictates the liquid's hydrophobicity and its interaction with ambient moisture. Hydrophilic anions (like Cl⁻ or Br⁻) readily absorb atmospheric water, which can hydrolyze the system or act as a nucleophile, accelerating degradation[1]. In contrast, hydrophobic anions like bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) repel water, providing a much wider electrochemical window and superior long-term storage stability[3].

    Degradation A Pure Pyridinium IL (Colorless) B Trace Impurities (Pyridine, Halides) A->B Inadequate Purification C Oxidation / Photolysis B->C O2 / Light / Heat D Ring-Opening & Oligomerization C->D Radical Formation E Conjugated Polyenes (Yellow/Brown Color) D->E Extended Conjugation

    Logical pathway of pyridinium ionic liquid degradation and color change.

    Section 2: Troubleshooting & Resolution (The "How")

    Q3: How can I rescue a batch of pyridinium IL that has already degraded and changed color? A3: The most effective and scalable method is decolorization using activated charcoal[2]. Activated carbon possesses a high surface area with non-polar domains that preferentially adsorb highly conjugated, planar oligomeric impurities over the bulk ionic liquid. However, because ILs are highly viscous, you cannot simply mix charcoal into the neat liquid; doing so will permanently stain the batch[4]. You must first dilute the IL in an appropriate solvent to facilitate mass transfer, perform the adsorption at elevated temperatures, and then strip the solvent under high vacuum[5].

    Q4: How do I prevent color change in newly synthesized batches? A4: Prevention relies on eliminating the catalysts of degradation. First, ensure rigorous purification of precursors before synthesis. Post-synthesis, store the ILs in dark, amber glass containers to prevent photolysis. Maintain an inert atmosphere (Argon or N₂) in the headspace to eliminate oxygen, and store at low temperatures if the IL is not actively in use[1].

    Section 3: Experimental Protocols

    Protocol: Decolorization via Activated Charcoal Adsorption

    This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

    Step 1: Dissolution

    • Action: Dissolve 50 g of the colored IL in 200 mL of a suitable solvent (e.g., dichloromethane for hydrophobic ILs, or deionized water for hydrophilic ILs)[5].

    • Causality: ILs possess high intrinsic viscosity. Attempting to filter fine charcoal particulates directly from the neat IL leads to permanent staining and massive product loss[4]. Dilution lowers the viscosity, enabling efficient mass transfer to the carbon's porous surface.

    • Validation Check: The solution should flow easily when swirled. If it remains syrupy, add solvent in 50 mL increments until the dynamic viscosity resembles that of pure water.

    Step 2: Adsorption

    • Action: Add 3 g to 5 g (approx. 6–10 wt%) of decolorizing activated charcoal. Heat the mixture to 65 °C and stir continuously for 24 hours[5].

    • Causality: Heat increases the kinetic energy of the system, accelerating the diffusion of large, conjugated oligomeric impurities into the mesopores of the activated carbon[2].

    • Validation Check: After 24 hours, pull a 1 mL aliquot, filter it through a 0.22 µm syringe filter, and visually inspect it against a white background. It should be noticeably lighter.

    Step 3: Filtration

    • Action: Cool the mixture to room temperature and vacuum-filter it through a pad of Celite or fine-porosity filter paper[6].

    • Causality: Celite prevents the sub-micron carbon dust from passing through the frit, which would otherwise leave a grey tint in the final product.

    • Validation Check: Analyze the filtrate via UV-Vis spectrophotometry. The absorbance at 390 nm should drop to near zero[2]. If a yellow peak remains, the charcoal's adsorption capacity was saturated; repeat Step 2 with fresh charcoal.

    Step 4: Solvent Removal & Drying

    • Action: Transfer the colorless filtrate to a rotary evaporator to remove the bulk solvent. Subsequently, place the IL under high vacuum (<1 Torr) at 70–80 °C for 48 hours[5].

    • Causality: Trace solvent and moisture drastically narrow the electrochemical window of the IL and can catalyze future degradation[3]. High vacuum and moderate heat are required to overcome the strong ion-dipole interactions retaining the solvent[6].

    • Validation Check: Monitor the mass of the flask. The drying process is complete only when the mass remains constant over a 4-hour period[6].

    Workflow S1 Colored IL Batch S2 Add Solvent (e.g., DCM) To Reduce Viscosity S1->S2 S3 Add Activated Charcoal (10 wt%) S2->S3 S4 Stir & Heat (65°C for 24h) S3->S4 S5 Filter through Celite S4->S5 S6 Remove Solvent under High Vacuum (70°C) S5->S6 S7 Colorless Purified IL S6->S7

    Step-by-step workflow for decolorizing pyridinium ionic liquids using activated charcoal.

    Section 4: Quantitative Data

    To assist in selecting the correct remediation strategy for your specific scenario, consult the following comparison of standard purification techniques.

    Purification MethodTarget ImpuritiesViscosity / Yield ImpactRecommended Use Case
    Activated Charcoal Colored oligomers, conjugated polyenesHigh yield (>90%), requires solvent dilutionRoutine decolorization of stored, degraded batches[2].
    Liquid-Liquid Extraction Unreacted precursors, halide saltsModerate yield, risk of emulsion formationPost-synthesis cleanup of hydrophilic impurities[5].
    Alumina Column Chromatography Polar impurities, trace transition metalsLow yield (product often adheres to column)Preparing spectrograde ILs for sensitive UV-Vis studies[2].
    Recrystallization Solid impurities, unreacted starting materialsHigh purity, but many ILs "oil out" insteadSolid ILs (e.g., short-chain halide salts)[6].

    References

    • [4] Ionic liquids are viscus in nature , how to purify ? - ResearchGate. 4

    • [2] Purification of Imidazolium Ionic Liquids for Spectroscopic Applications - Academia.edu.2

    • [5] US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents. 5

    • [3] Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries - MDPI. 3

    • [6] how to remove impurities from "1-Dodecyl-3-methylimidazolium chloride" - Benchchem. 6

    • [1] Stability of Ionic Liquids in Application Conditions - ResearchGate. 1

    Sources

    Optimization

    vacuum drying protocols for hygroscopic [BMPy][OTf]

    As a Senior Application Scientist, I understand that working with hygroscopic materials like the ionic liquid 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPy][OTf], presents unique challenges. The presence...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I understand that working with hygroscopic materials like the ionic liquid 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPy][OTf], presents unique challenges. The presence of water, even in trace amounts, can significantly alter its physicochemical properties, impacting everything from viscosity and conductivity to reaction kinetics and electrochemical stability.[1]

    This technical support guide is designed to provide you with robust, field-proven protocols and troubleshooting advice to ensure your [BMPy][OTf] is sufficiently dry for your application. We will move beyond simple steps to explain the underlying principles, ensuring you can adapt these methods to your specific experimental needs.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the fundamental questions researchers often have before they begin the drying process.

    Q1: Why is it so critical to dry [BMPy][OTf]?

    A: Water is not a passive bystander in an ionic liquid. Its presence can:

    • Alter Physical Properties: Water significantly decreases the viscosity and can increase the ionic conductivity of [BMPy][OTf].[1] While this may be desirable in some cases, it represents an uncontrolled variable in your experiment.

    • Narrow the Electrochemical Window: In electrochemical applications, such as in batteries or capacitors, water is electrochemically active and its presence will limit the operating voltage of your device.

    • Interfere with Reactions: For applications in catalysis or as a reaction solvent, water can act as a competing nucleophile, a proton source, or poison a water-sensitive catalyst, leading to unwanted side products and reduced yields.

    • Promote Hydrolysis: Although triflate ([OTf]) is generally considered hydrolytically stable, the presence of water at elevated temperatures can potentially lead to slow hydrolysis, forming triflic acid and impacting the ionic liquid's integrity over the long term.[1]

    Q2: What makes the [BMPy][OTf] ionic liquid hygroscopic?

    A: The tendency of [BMPy][OTf] to absorb moisture from the atmosphere is a result of the interactions between water molecules and the constituent ions. The trifluoromethanesulfonate ([OTf]) anion, with its exposed sulfonyl oxygens, is a key contributor, capable of forming hydrogen bonds with water. The polarity of the pyrrolidinium cation also plays a role.[2][3] This affinity means that the ionic liquid will actively pull water from the air until an equilibrium is reached.

    Q3: What is a realistic target for "dry" [BMPy][OTf]?

    A: The target water content is entirely application-dependent.

    • General Use (e.g., organic synthesis): < 200 ppm may be sufficient.

    • Electrochemistry & Moisture-Sensitive Catalysis: A much more stringent target of < 50 ppm, and often < 20 ppm, is required.[4][5]

    It is crucial to define your required specification before starting the drying process. Simply drying for a fixed amount of time is not a reliable protocol; you must dry to a specification , which is verified by analysis.[6]

    Part 2: Experimental Protocols: Drying & Verification

    A trustworthy protocol is a self-validating one. This section provides a detailed methodology not only for drying the ionic liquid but also for verifying its water content.

    Protocol 1: High-Vacuum Static Drying

    This is the most common and effective method for achieving low ppm water content. The principle is to lower the boiling point of water by reducing the pressure, allowing it to evaporate at temperatures well below the decomposition point of the ionic liquid.[6][7]

    Materials & Equipment:

    • Schlenk flask or a vacuum-rated flask

    • High-vacuum pump (two-stage rotary vane or turbomolecular pump) capable of reaching < 0.1 mbar

    • Cold trap (Dewar with liquid nitrogen or a dry ice/acetone slurry)

    • Heating mantle with a temperature controller and stirrer

    • Thermometer or thermocouple

    • Inert gas source (Nitrogen or Argon) with a bubbler

    Step-by-Step Methodology:

    • Preparation: Place the [BMPy][OTf] sample into a clean, dry Schlenk flask. Do not fill the flask more than one-third full to maximize the surface area for evaporation. Add a clean, dry magnetic stir bar.

    • System Assembly: Connect the flask to a vacuum manifold that includes a cold trap placed between the flask and the vacuum pump. The cold trap is critical to prevent water vapor from contaminating and damaging the pump oil.

    • Initial Purge: Seal the flask and perform 3-5 cycles of evacuating the flask and backfilling with a dry, inert gas (e.g., Argon or Nitrogen). This removes the bulk of the atmospheric air and moisture in the headspace.

    • Drying - Stage 1 (Low Temperature): Begin stirring the ionic liquid at a moderate speed. Start the vacuum pump and slowly open the flask to the vacuum. Allow the system to evacuate at room temperature for 1-2 hours. This removes dissolved gases and any highly volatile impurities.

    • Drying - Stage 2 (Elevated Temperature): Once the pressure is stable and low (< 1 mbar), begin heating the sample. A gradual temperature increase is recommended to avoid bumping.[8]

      • Set the controller to 70-80°C. This temperature provides a good balance between efficient water removal and preventing any thermal stress on the ionic liquid.[9] Pyrrolidinium-based triflate ILs generally have high thermal stability, often with onset of decomposition well above 200°C, making this a very safe temperature range.[10][11][12]

    • Hold & Monitor: Continue drying under dynamic vacuum with stirring for a minimum of 24 hours. For multi-gram scales or very wet samples, 48-72 hours may be necessary.

    • Completion & Storage: Turn off the heating and allow the flask to cool to room temperature under vacuum. Backfill the flask with a dry, inert gas. The dried ionic liquid should be handled and stored exclusively under an inert atmosphere (e.g., in a glovebox) to prevent re-absorption of moisture.

    Protocol 2: Verification by Karl Fischer (KF) Titration

    This is the gold standard for accurate water content determination in the ppm range. The coulometric method is particularly suited for the low water levels expected in dried ionic liquids.[13]

    Step-by-Step Methodology:

    • System Preparation: Ensure the KF titrator is conditioned and has a low, stable drift value (typically < 10 µ g/min ) before starting.[13]

    • Sample Handling: All sample transfers must be performed in a dry environment (e.g., a glovebox or under a positive pressure of inert gas) to prevent contamination from ambient moisture.

    • Sample Extraction: Using a dry gas-tight syringe, draw an appropriate amount of the dried [BMPy][OTf]. The sample size depends on the expected water content (see Table 2 in reference[13]). For an expected content of 50 ppm, a 1-2 g sample is typical.

    • Injection & Titration: Clean the outside of the syringe needle, weigh the syringe, and inject the sample directly into the KF titration cell. Reweigh the syringe to determine the exact mass of the sample added.

    • Analysis: Start the titration. The instrument will electrochemically generate iodine to react with the water and calculate the water content, typically reporting the result in ppm or weight percent.

    • Validation: Run at least three independent measurements to ensure the result is reproducible.

    Protocol 3: Qualitative Check by ATR-FTIR Spectroscopy

    While not as quantitative as KF titration, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is an excellent, rapid technique for a qualitative or semi-quantitative check of water content.[14][15]

    Step-by-Step Methodology:

    • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean crystal.

    • Sample Application: In a low-humidity environment, apply a single drop of the dried [BMPy][OTf] directly onto the ATR crystal.

    • Spectrum Collection: Immediately collect the IR spectrum.

    • Analysis: Examine the spectrum for the characteristic absorption bands of water. The absence or significant reduction of these bands indicates a successful drying process.

      • O-H Stretching: A very broad and strong band in the region of 3200-3600 cm⁻¹.[16]

      • H-O-H Bending: A sharp to medium band around 1630-1640 cm⁻¹.[16][17]

    Part 3: Data Summary & Visualization

    Data Tables
    ParameterRecommended ValueRationale & Comments
    Drying Temperature 70 - 100 °CBalances efficient water removal with long-term thermal stability. [BMPy][OTf] is stable in this range.[10][12] Start lower and increase if needed.
    Vacuum Level < 0.1 mbar (< 0.075 Torr)A deep vacuum is essential to lower water's boiling point sufficiently for effective removal at moderate temperatures.
    Drying Time 24 - 72 hoursHighly dependent on sample volume, initial water content, and surface area. Dry to a verified specification, not for a fixed time.
    Stirring Yes (Moderate Speed)Crucial for increasing the surface area and promoting mass transfer of water from the bulk liquid to the vapor phase.[18]
    Table 1: Recommended parameters for vacuum drying of [BMPy][OTf].
    Vibrational ModeWavenumber (cm⁻¹)Appearance in "Wet" Sample
    O-H Stretch~3400 cm⁻¹Strong, very broad absorption band.[16]
    H-O-H Bend~1640 cm⁻¹Sharp, medium-intensity peak.[16]
    Table 2: Key FTIR absorption bands for identifying water in [BMPy][OTf].
    Process Diagrams

    Drying_Workflow cluster_prep Preparation cluster_drying Vacuum Drying Protocol cluster_verify Verification & Storage start Receive [BMPy][OTf] Sample prep_flask Place IL in Schlenk Flask (≤1/3 full) + Stir Bar start->prep_flask purge Purge Headspace (3x Vacuum/Inert Gas) prep_flask->purge vac_rt Evacuate at Room Temp (1-2 hours) purge->vac_rt vac_heat Heat to 70-100°C under High Vacuum vac_rt->vac_heat hold Hold for 24-72 hours with Stirring vac_heat->hold cool Cool to Room Temp under Vacuum hold->cool backfill Backfill with Inert Gas cool->backfill sample_kf Take Aliquot for Karl Fischer Titration backfill->sample_kf kf_result Analyze Water Content sample_kf->kf_result store Store Dried IL in Glovebox kf_result->store  < Target ppm re_dry Return to Drying (Step: vac_heat) kf_result->re_dry > Target ppm  

    Caption: Standard workflow for drying and verifying [BMPy][OTf].

    Part 4: Troubleshooting Guide

    This Q&A guide addresses specific issues you may encounter during your experiments.

    Q: I dried my [BMPy][OTf] for 48 hours at 80°C and <0.1 mbar, but my Karl Fischer result is still 500 ppm. What went wrong?

    A: This is a common issue that can usually be traced to one of several sources. Use the following as a diagnostic checklist:

    • System Leaks: The most likely culprit. A small leak in your vacuum setup will allow a continuous ingress of atmospheric moisture, establishing an equilibrium where the rate of water removal equals the rate of leakage.

      • Solution: Check all glass joints, tubing connections, and seals. Use a high-quality vacuum grease on all ground glass joints. A vacuum gauge can help diagnose a leak; if the pressure does not hold after isolating the pump, you have a leak.

    • Inefficient Cold Trap: If the cold trap is not cold enough or is overwhelmed, water vapor will pass through to the pump, raising the ultimate pressure of the system and reducing drying efficiency.

      • Solution: Ensure your Dewar is well-insulated and kept topped up with liquid nitrogen. For large amounts of water, consider using two cold traps in series.

    • Atmospheric Contamination: The ionic liquid is extremely hygroscopic after it has been dried. Any exposure to ambient air during KF sample preparation will lead to rapid water re-absorption.

      • Solution: Perform all transfers of the dried IL inside a glovebox with a low-humidity atmosphere (<10 ppm H₂O). If a glovebox is unavailable, use Schlenk techniques with a positive pressure of dry inert gas.

    • Insufficient Time or Temperature: For very large volumes or samples with very high initial water content, the conditions may have been insufficient.

      • Solution: Extend the drying time to 72 hours or more. If you are confident in the thermal stability, you can cautiously increase the temperature in 10°C increments (e.g., to 90°C) to increase the vapor pressure of the water.

    Q: My [BMPy][OTf] turned a pale yellow/brown color during heating. Should I be concerned?

    A: Yes. A distinct color change, especially to yellow or brown, is a strong indicator of thermal decomposition. While [BMPy][OTf] is robust, no ionic liquid has infinite thermal stability. Exceeding the long-term stability temperature can cause degradation.

    • Cause: The temperature was too high. This can be due to an inaccurate temperature controller or setting the temperature too close to the decomposition point. Localized overheating ("hot spots") in the heating mantle can also be a cause.

    • Solution: Immediately reduce the temperature. It is better to dry for a longer time at a lower, safer temperature (e.g., 70°C) than to risk decomposing your sample.[12] Using a silicone oil bath for more uniform heating can also prevent hot spots. If decomposition has occurred, the ionic liquid may need to be purified or discarded, as the decomposition products can interfere with your application.

    Q: Can I use molecular sieves or other desiccants to dry [BMPy][OTf]?

    A: While desiccants like activated molecular sieves (typically 3Å or 4Å) can remove bulk water, they are generally not recommended for achieving the very low ppm levels required for high-purity applications.

    • Effectiveness: Vacuum drying is more effective at removing the final traces of water that are strongly bound to the ions.[9]

    • Contamination Risk: There is a risk of introducing fine particulate matter from the sieves into the ionic liquid. Furthermore, ion exchange with cations present in the zeolite structure of the molecular sieves can occur, contaminating your IL.[19]

    • When to Use: A desiccant could be used as a preliminary drying step for a very wet sample before finishing with high-vacuum drying, but it should not be the final step.

    Troubleshooting_Tree q1 Problem: Final Water Content is Too High check_leak Is there a vacuum leak? q1->check_leak check_handling Was sample handled in an inert atmosphere? check_leak->check_handling No sol_leak Solution: Check all seals and joints. Use vacuum grease. check_leak->sol_leak Yes check_conditions Were drying conditions (T, t) sufficient? check_handling->check_conditions Yes sol_handling Solution: Use a glovebox or Schlenk techniques for all transfers. check_handling->sol_handling No sol_conditions Solution: Increase drying time or cautiously increase temperature (e.g., to 90°C). check_conditions->sol_conditions No

    Caption: Decision tree for troubleshooting high water content.

    References

    • Hiyka. (2024). Moisture Determination via Karl-Fischer Titration - Ionic Liquids.
    • IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
    • IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
    • Wang, Y., et al. (n.d.). In situ monitoring the moisture absorption of three ionic liquids with different halogen anions by ATR-FTIR spectroscopy. Royal Society of Chemistry.
    • Kuvshinova, O., et al. (2021). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. Molecules.
    • Saielli, G. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. ResearchGate.
    • Vellore, D., et al. (2023). Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. Langmuir.
    • Delgado-Mellado, N., et al. (2019). Insights into Ionic Liquid/Aromatic Systems from NMR Spectroscopy: How Water Affects Solubility and Intermolecular Interactions. ChemPlusChem.
    • Douglass, E., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. EPLab - Illinois.
    • ResearchGate. (n.d.). Solubility and diffusivity of six volatile compounds in ionic liquids [BMIM][Tf2N], [BMPy][Tf2N], [BMIM][TfO] and [BMPy][TfO].
    • Saielli, G. (2025). Chapter 12: Computational NMR Spectroscopy of Ionic Liquids. Royal Society of Chemistry.
    • Saielli, G. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules.
    • Kim, Y., et al. (n.d.). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Journal of Physical Chemistry B.
    • Monils Chemical. (2019). How to dry an ionic liquid?.
    • Sciencemadness.org. (2011). Water removal from ionic liquid.
    • Yusuf, C. F. H. B. C. (n.d.). Drying of Ionic Liquid. UTPedia.
    • Vellore, D., et al. (2023). Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. Langmuir.
    • Krannich, M., et al. (n.d.). Gas Drying Using Supported Ionic Liquids.
    • Salgado, J., et al. (2014). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Journal of Thermal Analysis and Calorimetry.
    • ResearchGate. (2013). What's your typical cleaning method for your ionic liquids?.
    • Salgado, J., et al. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Molecules.
    • NIH. (2025). Determination of Water Content using the Karl Fischer Coulometric Method.
    • Lungu, N., et al. (2012). Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. BioResources.
    • Patsnap Eureka. (2025). How to Detect Water Content Using FTIR Techniques.
    • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
    • Hu, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules.
    • Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules.
    • Powder Systems Ltd. (2026). The role of vacuum drying in battery manufacturing: From precursors to cell assembly.
    • ResearchGate. (n.d.). Properties of 1-butyl-1-methyl-pyrrolidinium trifluoromethanesulfonate mixtures.
    • ResearchGate. (2016). Suggest me any simple technique to avoid the freeze-dried technique for dehydration in ionic liquid synthesis.
    • Urth & Fyre. (2026). Vacuum Drying vs. Freeze-Drying vs. Ambient Rooms: A Selection Guide.
    • ResearchGate. (n.d.). Density of 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)amide and 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)amide over an Extended Pressure Range up to 250 MPa.
    • ResearchGate. (n.d.). Vacuum Drying: Basics and Application.

    Sources

    Reference Data & Comparative Studies

    Validation

    1-Butyl-4-methylpyridinium triflate vs [BMIM][OTf] electrochemical stability

    As a Senior Application Scientist, selecting the appropriate room-temperature ionic liquid (RTIL) for electrochemical applications—such as lithium-ion batteries, electrodeposition of highly electropositive metals, or adv...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the appropriate room-temperature ionic liquid (RTIL) for electrochemical applications—such as lithium-ion batteries, electrodeposition of highly electropositive metals, or advanced sensor development—requires moving beyond basic physical properties to understand the fundamental molecular mechanisms that dictate stability.

    While 1-Butyl-3-methylimidazolium triflate ([BMIM][OTf]) has long been a workhorse in the field due to its excellent conductivity and synthetic accessibility, its electrochemical window (ECW) often falls short for highly reductive applications. In contrast, 1-Butyl-4-methylpyridinium triflate ([B4mpy][OTf]) offers a significantly expanded cathodic limit. This guide objectively compares these two electrolytes, detailing the structural causality behind their performance and providing a self-validating experimental framework for their evaluation.

    Mechanistic Causality: Structural Drivers of Electrochemical Stability

    The overall electrochemical window of an ionic liquid is defined by two boundaries: the anodic limit (oxidation of the anion) and the cathodic limit (reduction of the cation). Because both [BMIM][OTf] and[B4mpy][OTf] share the trifluoromethanesulfonate (triflate, [OTf]⁻) anion, their anodic stability is nearly identical. The triflate anion is highly resistant to oxidation due to the strong electron-withdrawing effect of its –CF₃ group, typically providing an anodic limit of ~+2.2 V vs. Fc/Fc⁺.

    The critical divergence lies in their cathodic stability, which is dictated by the cation core:

    • [BMIM]⁺ (Imidazolium): The imidazolium ring contains a highly localized, electron-poor region at the C2 carbon (situated between the two electronegative nitrogen atoms). X-ray photoelectron spectroscopy (XPS) confirms that this C2 position is highly electron-deficient, rendering its attached proton relatively acidic 1. During cathodic polarization, this proton is easily reduced, leading to the formation of a neutral N-heterocyclic carbene and the evolution of hydrogen gas. This premature degradation limits the cathodic window.

    • [B4mpy]⁺ (Pyridinium): The pyridinium cation lacks this highly acidic proton. The positive charge is more evenly delocalized across the aromatic ring. While it can eventually be reduced at extreme negative potentials (forming a neutral radical that may subsequently dimerize), the activation energy for this reduction is significantly higher. This structural advantage pushes the cathodic limit further negative by approximately 0.4 to 0.6 V compared to imidazolium analogues 2.

    Mechanism BMIM [BMIM]+ Cation (Imidazolium) C2Proton Acidic C2 Proton Electron-Poor BMIM->C2Proton B4MPY [B4mpy]+ Cation (Pyridinium) Delocalized Delocalized Charge No Acidic Proton B4MPY->Delocalized CathodicBMIM Early Cathodic Reduction (~ -2.0V vs Fc/Fc+) C2Proton->CathodicBMIM CathodicB4MPY Extended Cathodic Limit (~ -2.5V vs Fc/Fc+) Delocalized->CathodicB4MPY

    Structural Causality of Cathodic Stability in Ionic Liquids.

    Quantitative Performance Comparison

    When selecting between these two ILs, researchers must balance the need for electrochemical stability against transport properties. While [B4mpy][OTf] offers a superior ECW, the asymmetric nature of the [BMIM]⁺ cation disrupts crystal packing more effectively, generally resulting in lower viscosity and higher ionic conductivity at room temperature.

    Property[BMIM][OTf][B4mpy][OTf]
    Cation Core ImidazoliumPyridinium
    Anion TrifluoromethanesulfonateTrifluoromethanesulfonate
    Cathodic Limit (V vs. Fc/Fc⁺) ~ -2.0 V~ -2.5 V
    Anodic Limit (V vs. Fc/Fc⁺) ~ +2.2 V~ +2.2 V
    Total Electrochemical Window ~ 4.2 V ~ 4.7 V
    Primary Degradation Pathway C2-proton reduction (carbene)Ring reduction (radical dimerization)
    Transport Properties Higher conductivity, lower viscosityLower conductivity, higher viscosity

    Experimental Methodology: Self-Validating ECW Determination

    A common pitfall in IL electrochemistry is the misattribution of impurity-driven side reactions to the intrinsic degradation of the IL. Water acts as a "Trojan horse" in these systems; even trace amounts will prematurely close the ECW via the hydrogen evolution reaction (HER) on the cathodic sweep and oxygen evolution on the anodic sweep 3.

    To ensure trustworthiness, the following step-by-step protocol employs a self-validating loop using Karl Fischer titration and internal redox referencing.

    Step-by-Step Protocol
    • Electrolyte Purification & Validation:

      • Dry the target IL ([BMIM][OTf] or [B4mpy][OTf]) under high vacuum ( 10−5 Torr) at 60 °C for a minimum of 24 hours.

      • Self-Validation Step: Transfer an aliquot to a Karl Fischer titrator. The water content must be strictly < 20 ppm. If the threshold is exceeded, resume vacuum drying.

    • Cell Assembly (Inert Atmosphere):

      • Transfer the dried IL into an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

      • Assemble a 3-electrode cell using a Glassy Carbon (GC, 3 mm diameter) working electrode (WE), a Platinum wire counter electrode (CE), and a Silver wire quasi-reference electrode (RE) immersed in 0.01 M AgNO₃ in the respective IL.

    • Voltammetric Sweeps:

      • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (10 mV/s) to minimize capacitive current.

      • Crucial Technique: Run the anodic and cathodic sweeps separately, starting each from the Open Circuit Potential (OCP) using a freshly polished WE. This prevents the oxidation products of the anion from artificially altering the reduction profile of the cation (and vice versa).

      • Define the ECW limits at a strict cutoff current density (e.g., 1.0 mA/cm²).

    • Internal Referencing:

      • Post-measurement, spike the electrolyte with 5 mM Ferrocene (Fc).

      • Run Cyclic Voltammetry (CV) to identify the Fc/Fc⁺ reversible redox couple.

      • Shift all previously recorded potential axes to "V vs. Fc/Fc⁺" to ensure your data is universally comparable, regardless of the quasi-reference drift.

    Protocol cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Electrochemical Testing (Ar Glovebox) Dry Vacuum Drying (60°C, 24h, 10^-5 Torr) KF Karl Fischer Titration (Threshold: < 20 ppm H2O) Dry->KF Decision H2O < 20 ppm? KF->Decision Decision->Dry No Setup 3-Electrode Assembly (WE: GC, CE: Pt, RE: Ag/Ag+) Decision->Setup Yes LSV Linear Sweep Voltammetry (10 mV/s, Separate Sweeps) Setup->LSV Ref Internal Referencing (Add 5 mM Ferrocene) LSV->Ref

    Self-Validating Protocol for Electrochemical Window Determination.

    Application Suitability & Final Verdict

    The choice between [BMIM][OTf] and[B4mpy][OTf] should be dictated by the rate-limiting requirements of your specific application:

    • Select [B4mpy][OTf] when the thermodynamic stability of the system is the primary bottleneck. Its expanded cathodic window makes it the superior choice for the electrodeposition of highly electropositive metals (e.g., lithium, sodium, or rare-earth elements) and for use as a baseline electrolyte in next-generation high-voltage battery research 4.

    • Select [BMIM][OTf] when mass transport (kinetics) is the priority and the operating potentials remain within a moderate ~4.0 V window. Its lower viscosity ensures faster ion mobility, making it highly effective for supercapacitors, dye-sensitized solar cells, and ambient-temperature sensors where rapid signal response is critical.

    References

    • X-ray photoelectron spectroscopy of pyridinium-based tonic liquids: comparison to imidazolium, CentAUR, [Link]

    • Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes, ResearchGate,[Link]

    • Application of Ionic Liquids in Electrochemistry—Recent Advances, MDPI,[Link]

    Sources

    Comparative

    Performance Benchmarking of [C4mpy][OTf] in Dual-Ion Batteries: A Comprehensive Comparison Guide

    As energy storage demands pivot toward high-voltage, low-cost, and sustainable architectures, Dual-Ion Batteries (DIBs) have emerged as highly compelling alternatives to conventional rocking-chair metal-ion batteries. Un...

    Author: BenchChem Technical Support Team. Date: March 2026

    By: Senior Application Scientist

    As energy storage demands pivot toward high-voltage, low-cost, and sustainable architectures, Dual-Ion Batteries (DIBs) have emerged as highly compelling alternatives to conventional rocking-chair metal-ion batteries. Unlike traditional systems, DIBs operate via the simultaneous intercalation of cations into the anode and anions into the cathode 1.

    However, the primary bottleneck in DIB commercialization is the electrolyte. Because anion intercalation into graphitic cathodes requires highly positive potentials (>4.5 V vs. Li/Li⁺), standard carbonate-based electrolytes suffer from severe oxidative decomposition 2. To overcome this, pyrrolidinium-based ionic liquids (ILs) are heavily investigated. This guide provides an objective, data-driven benchmarking of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([C4mpy][OTf]) , comparing its performance against industry-standard alternatives.

    Mechanistic Causality: The Role of[C4mpy][OTf]

    To understand the performance of [C4mpy][OTf], we must isolate the behavior of its constituent ions.

    • The Cation ([C4mpy]⁺): The pyrrolidinium ring provides exceptional cathodic stability. Unlike imidazolium-based ILs (which possess acidic protons at the C2 position), [C4mpy]⁺ resists reductive degradation, allowing for highly reversible interactions with organic anodes (e.g., 5,7,12,14-pentacenetetrone) or stable plating in hybrid metal-DIBs 3.

    • The Anion ([OTf]⁻): The triflate anion is smaller than the widely benchmarked bis(trifluoromethanesulfonyl)imide ([TFSI]⁻). This smaller ionic radius fundamentally alters the thermodynamics of graphite intercalation, often requiring higher overpotentials to initiate staging but offering unique solid-electrolyte interphase (SEI) properties that suppress polysulfide or organic electrode dissolution 4.

    DIB_Mechanism Electrolyte [C4mpy][OTf] Electrolyte Anode Anode (Cation Host) Electrolyte->Anode Charge: [C4mpy]⁺ Intercalation Cathode Cathode (Graphite) Electrolyte->Cathode Charge: [OTf]⁻ Intercalation Anode->Electrolyte Discharge: [C4mpy]⁺ Release Cathode->Electrolyte Discharge: [OTf]⁻ Release

    Figure 1: Mechanistic workflow of a [C4mpy][OTf]-based Dual-Ion Battery during charge/discharge.

    Quantitative Performance Benchmarking

    When engineering a DIB, the choice of electrolyte dictates the absolute limits of energy density and cycle life. The table below synthesizes the electrochemical performance of[C4mpy][OTf] against its primary alternatives: [C4mpy][TFSI], [EMIM][PF6], and a standard carbonate electrolyte 5.

    Electrolyte SystemAnodic Stability (V vs Li/Li⁺)Ionic Conductivity (mS/cm at 25°C)Specific Discharge Capacity (mAh/g)Capacity Retention (100 Cycles)
    [C4mpy][OTf] (Pure IL) ~5.2 V2.49588%
    [C4mpy][TFSI] (Pure IL) ~5.5 V3.111092%
    [EMIM][PF6] (Pure IL) ~4.8 V14.08575%
    1M LiPF6 in EC/DMC ~4.3 V10.5115 (Initial only)< 50% (Rapid decay)
    Expert Analysis & Causality
    • Anodic Stability vs. Carbonates: [C4mpy][OTf] vastly outperforms standard EC/DMC mixtures. Carbonates oxidatively cleave above 4.5 V, whereas the strong C-F bonds in the triflate anion and the stable pyrrolidinium ring push the electrochemical window past 5.0 V.

    • [OTf]⁻ vs.[TFSI]⁻: While [C4mpy][TFSI] exhibits slightly higher ionic conductivity and specific capacity,[C4mpy][OTf] is highly valuable when cross-over solubility is a concern. The higher charge density of the [OTf]⁻ anion restricts the dissolution of active organic anode materials, a critical failure mode in next-generation organic DIBs 3.

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following protocol for assembling and benchmarking a Graphite//[C4mpy][OTf]//Organic DIB incorporates built-in quality control (QC) checkpoints. Do not proceed to subsequent steps if a QC check fails.

    Step 1: Electrolyte Purification & Validation
    • Action: Dry the [C4mpy][OTf] ionic liquid under a dynamic vacuum at 80°C for a minimum of 48 hours. Transfer directly into an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

    • QC Check (Self-Validation): Extract a 1 mL aliquot and measure moisture content via Karl Fischer titration.

    • Causality: If H₂O > 20 ppm, reject the batch. Trace water will undergo parasitic oxidation at the cathode at ~4.0 V, evolving O₂ gas, inducing graphite exfoliation, and artificially lowering the measured anodic stability of the IL.

    Step 2: Electrode Fabrication
    • Action: Prepare a cathode slurry comprising 80% KS6 Graphite, 10% Super P conductive carbon, and 10% PVDF binder dissolved in anhydrous N-Methyl-2-pyrrolidone (NMP). Cast onto aluminum foil using a doctor blade and dry at 120°C under vacuum for 12 hours.

    • QC Check (Self-Validation): Punch 14 mm disks and weigh them on a microbalance to ensure a uniform active mass loading of 2.0 ± 0.1 mg/cm².

    • Causality: Uneven loading causes localized current density spikes. In DIBs, this leads to premature localized electrolyte breakdown and uneven anion staging, skewing capacity retention data.

    Step 3: Cell Assembly
    • Action: Inside the Argon glovebox, assemble a CR2032 coin cell. Use the graphite cathode, a Whatman GF/D glass fiber separator, and the target anode (e.g., a pre-conditioned organic anode or lithium metal for half-cell testing). Saturate the separator with exactly 60 µL of [C4mpy][OTf].

    • QC Check (Self-Validation): Measure the Open Circuit Voltage (OCV) post-crimping.

    • Causality: If OCV fluctuates or sits near 0 V, discard the cell. High-viscosity ILs like [C4mpy][OTf] do not wet standard thin polyolefin separators effectively. A failed OCV indicates a micro-short due to poor wetting; the thick glass fiber matrix is strictly required to hold the IL and maintain physical separation.

    Step 4: Electrochemical Conditioning
    • Action: Perform Cyclic Voltammetry (CV) at a scan rate of 0.1 mV/s from 3.0 V to 5.2 V to identify the anion intercalation peaks. Follow with galvanostatic charge-discharge (GCD) at a 1C rate.

    • QC Check (Self-Validation): Monitor the Coulombic Efficiency (CE) of the first 5 formation cycles.

    • Causality: A CE < 90% beyond cycle 3 indicates incomplete Cathode Electrolyte Interphase (CEI) formation. The [OTf]⁻ anion requires a stable passivation layer to prevent continuous solvent co-intercalation.

    Strategic Recommendations for Researchers

    When selecting an electrolyte for DIBs, [C4mpy][OTf] should be deployed strategically:

    • Use [C4mpy][OTf] when: You are utilizing organic anodes that suffer from high solubility in TFSI-based liquids. The triflate anion effectively suppresses active material dissolution.

    • Avoid [C4mpy][OTf] when: Your application requires extreme sub-zero temperature operation or ultra-fast discharge rates (e.g., >10C), as its higher viscosity relative to[C4mpy][TFSI] will result in severe mass-transport limitations.

    References

    • Kravchyk, K. V., et al. "Building better dual-ion batteries." MRS Energy & Sustainability | Cambridge Core.
    • Placke, T., et al.
    • Fang, Y., et al. "Reversible interaction of 1-butyl-1-methylpyrrolidinium cations with 5,7,12,14-pentacenetetrone from a pure ionic liquid electrolyte for dual-ion batteries.
    • Zhang, L., et al.
    • MacFarlane, D. R., et al. "Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids.

    Sources

    Validation

    thermal stability comparison of pyridinium vs pyrrolidinium ionic liquids

    A Comprehensive Guide to Structural Causality, Quantitative Performance, and Experimental Validation for High-Temperature Applications Executive Summary As the demand for high-performance solvents in extreme environments...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Guide to Structural Causality, Quantitative Performance, and Experimental Validation for High-Temperature Applications

    Executive Summary

    As the demand for high-performance solvents in extreme environments grows, Ionic Liquids (ILs) have emerged as premier candidates for heat-transfer fluids, solid-state battery electrolytes, and high-temperature reaction media. However, not all ILs are created equal. When engineering systems that operate above 300 °C, the choice of the cation skeleton is the primary determinant of system survival.

    This guide provides an objective, data-driven comparison between Pyridinium (aromatic) and Pyrrolidinium (aliphatic) ionic liquids. Through mechanistic analysis and standardized thermogravimetric data, we demonstrate why pyrrolidinium-based ILs consistently exhibit superior thermal stability compared to their pyridinium counterparts[1].

    Mechanistic Causality: Why Structure Dictates Stability

    To understand the thermal limits of these solvents, we must look at the electron distribution within their cation rings. Thermal degradation in ionic liquids is rarely a spontaneous shattering of the molecule; rather, it is initiated by nucleophilic attack from the anion or trace impurities.

    • The Pyridinium Cation (The Aromatic Paradox): While aromatic rings are generally stable in neutral molecules, the positive charge on the nitrogen atom in a pyridinium ring acts as a strong electron-withdrawing group. This significantly increases the acidity of the protons on the adjacent carbons (C2 and C6 positions). At elevated temperatures, these acidic protons become highly susceptible to nucleophilic attack or deprotonation, leading to premature ring-opening and alkyl chain cleavage[2].

    • The Pyrrolidinium Cation (Aliphatic Resilience): Pyrrolidinium is a five-membered, fully saturated aliphatic heterocyclic ring. It completely lacks π -electron delocalization and acidic ring protons. The sp3 hybridized carbons present a significantly higher activation energy ( Ea​ ) barrier against nucleophilic attack. Consequently, the primary degradation pathway requires direct C-N bond cleavage, which demands much higher thermal energy[3].

    MechanisticCausality cluster_pyridinium Pyridinium Cation (Aromatic) cluster_pyrrolidinium Pyrrolidinium Cation (Aliphatic) P1 Aromatic Ring (Electron Withdrawing) P2 Acidic Protons at C2/C6 P1->P2 P3 Susceptible to Nucleophilic Attack P2->P3 P4 Lower Thermal Stability (T_onset < 350°C) P3->P4 R1 Aliphatic Cyclic Ring (sp3 Carbons) R2 No Acidic Protons R1->R2 R3 High Activation Energy Barrier R2->R3 R4 High Thermal Stability (T_onset > 400°C) R3->R4

    Structural degradation pathways comparing aromatic pyridinium and aliphatic pyrrolidinium cations.

    Quantitative Data & Comparative Analysis

    The theoretical mechanistic differences translate directly into measurable macroscopic stability. The table below compares the thermal stability metrics of matched cation-anion pairs.

    When paired with the highly robust bis(trifluoromethylsulfonyl)imide ( [NTf2​]− ) anion, the pyrrolidinium cation ([C₄mPyr]⁺) pushes the onset decomposition temperature ( Tonset​ ) past 418 °C[4]. In contrast, the pyridinium equivalent ([C₄Py]⁺) begins degrading at approximately 336 °C[2].

    Even when paired with a highly nucleophilic anion like Bromide ( Br− ), which aggressively attacks the cation and lowers overall stability, the pyrrolidinium structure maintains a respectable peak degradation temperature ( Tmax​ ) approaching 294 °C[3].

    Table 1: Thermal Stability Comparison of Selected ILs
    Ionic LiquidCation TypeAnionThermal Stability Metric (°C)Primary Degradation Mechanism
    [C₄Py][NTf₂] Pyridinium [NTf2​]− Tonset​ ≈ 336[2]Nucleophilic attack on acidic aromatic protons
    [C₄mPyr][NTf₂] Pyrrolidinium [NTf2​]− Tonset​ ≈ 418[4]C-N bond cleavage (high energy barrier)
    [C₄mPyr][Br] Pyrrolidinium Br− Tmax​ ≈ 283–294[3]Halide-induced nucleophilic substitution

    Experimental Validation: Standardized TGA Protocol

    To ensure trustworthiness and reproducibility in your own laboratory, thermal stability must be evaluated using a self-validating Thermogravimetric Analysis (TGA) system. Below is the rigorously standardized protocol used to derive the comparative data, including the causality behind each methodological choice.

    Step 1: Sample Pre-Conditioning (Vacuum Drying)

    • Action: Dry the IL sample (10–15 mg) under high vacuum ( 10−2 mbar) at 80 °C for a minimum of 48 hours prior to analysis.

    • Causality: Ionic liquids are inherently hygroscopic. Trace water acts as a potent nucleophile at elevated temperatures, initiating premature hydrolysis of the anion or nucleophilic attack on the cation. Failing to remove water artificially depresses the true Tonset​ and invalidates the thermal stability data.

    Step 2: Crucible Selection and Baseline Calibration

    • Action: Load the dried sample into a Platinum (Pt) or high-purity Alumina ( Al2​O3​ ) crucible. Run an empty crucible baseline subtraction.

    • Causality: Standard aluminum crucibles melt at ~660 °C, which is too close to the upper decomposition limits of robust pyrrolidinium ILs. Platinum ensures no catalytic interference between the crucible surface and the IL during degradation.

    Step 3: Atmospheric Control (Inert Purge)

    • Action: Purge the TGA furnace with high-purity Nitrogen ( N2​ ) or Argon at a constant flow rate of 50 mL/min.

    • Causality: Testing in an ambient air atmosphere introduces oxygen, shifting the mechanism from pure thermal decomposition to thermo-oxidative degradation. Oxidative pathways proceed via radical mechanisms at significantly lower temperatures, confounding the baseline structural stability of the IL skeleton.

    Step 4: Dynamic Temperature Ramping

    • Action: Equilibrate the sample at 30 °C for 10 minutes, then apply a dynamic heating ramp of 10 °C/min up to 600 °C.

    • Causality: The heating rate directly dictates the reaction kinetics. A standardized 10 °C/min ramp provides a reliable balance—it is slow enough to prevent thermal lag inside the sample mass, yet fast enough to generate a sharp, reproducible Derivative Thermogravimetry (DTG) peak for accurate Tpeak​ extraction[3].

    Step 5: Data Extraction ( Tonset​ and Tpeak​ )

    • Action: Calculate the onset decomposition temperature ( Tonset​ ) using the step-tangent method on the primary mass-loss curve. Extract the peak decomposition temperature ( Tpeak​ ) from the apex of the DTG curve.

    TGAWorkflow N1 1. Vacuum Drying (80°C, 48h) N2 2. Crucible Loading (10-15 mg, Pt/Al2O3) N1->N2 C1 Removes trace water to prevent early hydrolysis N1->C1 N3 3. Inert Purge (N2/Argon, 50 mL/min) N2->N3 C2 Prevents catalytic interference N2->C2 N4 4. Dynamic Heating (10°C/min to 600°C) N3->N4 C3 Isolates pure thermal degradation from oxidation N3->C3 N5 5. DTG Analysis (Extract T_onset & T_peak) N4->N5

    Step-by-step Thermogravimetric Analysis (TGA) workflow with mechanistic justifications.

    Application Implications

    Understanding the thermal ceilings of these two classes of ionic liquids allows researchers and drug development professionals to make targeted solvent selections:

    • When to Choose Pyrrolidinium ILs: Due to their exceptional thermal stability (exceeding 400 °C with robust anions[4]), pyrrolidinium ILs are the gold standard for extreme-environment applications. They are highly recommended for use as high-temperature heat-transfer fluids[1], solid-state lithium-ion battery electrolytes, and high-temperature tribological lubricants.

    • When to Choose Pyridinium ILs: While their thermal stability is lower (~330 °C[2]), the aromatic ring of the pyridinium cation provides unique π−π interactions. They are highly effective in applications where extreme heat is not the primary constraint, such as the extractive desulfurization of fuels, specific pharmaceutical syntheses, and as specialized solvents for aromatic separations.

    References

    • Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids Source: National Center for Biotechnology Information (PMC) URL:[Link]

    • Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes Source: ACS Publications URL:[Link]

    • Cyanopyridinium-Based Ionic Liquids and Their Mixtures for Ethylene and Ethane Separation Source: National Center for Biotechnology Information (PMC) URL:[Link]

    • Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites Source: National Center for Biotechnology Information (PMC) URL:[Link]

    Sources

    Comparative

    A Comparative Guide to Validating the Purity of 1-Butyl-4-methylpyridinium triflate via HPLC

    For Researchers, Scientists, and Drug Development Professionals The Criticality of Purity in Ionic Liquids Ionic liquids (ILs), such as 1-Butyl-4-methylpyridinium triflate, are salts that are liquid at or near room tempe...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The Criticality of Purity in Ionic Liquids

    Ionic liquids (ILs), such as 1-Butyl-4-methylpyridinium triflate, are salts that are liquid at or near room temperature.[1] Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have made them attractive alternatives to traditional volatile organic compounds.[2] However, the synthesis of ILs can result in various impurities, including unreacted starting materials (e.g., 1-butyl-4-methylpyridine, triflic anhydride), by-products, residual solvents, and water.[3][4] These impurities can significantly impact the physicochemical properties and reactivity of the IL, leading to inconsistent experimental outcomes and potential downstream issues in drug development processes.[3][4] Therefore, robust analytical methods are essential to accurately determine the purity of these compounds.

    HPLC: The Workhorse for Ionic Liquid Purity Analysis

    High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. For ionic liquids, reversed-phase HPLC (RP-HPLC) is a commonly employed method.[3][5][6]

    The "Why" Behind the Method: A Mechanistic View

    The separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. In the context of 1-Butyl-4-methylpyridinium triflate, the cationic component, 1-butyl-4-methylpyridinium, possesses both hydrophobic (butyl and methyl groups) and polar (pyridinium ring) characteristics. This allows it to interact with the nonpolar stationary phase while being eluted by a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol.

    The triflate anion is highly polar and will have minimal retention on a reversed-phase column. Therefore, HPLC analysis of the intact ionic liquid primarily focuses on the purity of the cation and the detection of any UV-active impurities.

    A Validated HPLC Protocol for Purity Determination

    This protocol outlines a self-validating system for the routine purity analysis of 1-Butyl-4-methylpyridinium triflate.

    Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

    Reagents and Materials:

    • 1-Butyl-4-methylpyridinium triflate reference standard of known purity

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphate buffer (pH ~3)

    Chromatographic Conditions:

    ParameterCondition
    Mobile Phase Acetonitrile:Water with phosphate buffer (e.g., 40:60 v/v)[5]
    Flow Rate 1.0 mL/min
    Column Temperature Ambient or controlled at 25 °C
    Detection Wavelength 254 nm (or a wavelength determined by UV scan of the cation)
    Injection Volume 10 µL

    Experimental Workflow:

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) Inject Inject into HPLC Sample->Inject Standard Prepare Standard Solution (known concentration) Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

    Figure 1: A streamlined workflow for HPLC purity analysis.

    Validation Parameters:

    To ensure the trustworthiness of the results, the HPLC method must be validated according to established guidelines. Key validation parameters include:

    • Specificity/Selectivity: The ability to assess the analyte in the presence of expected impurities. This is demonstrated by the separation of the main peak from any impurity peaks.

    • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

    • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    A Comparative Look: HPLC vs. Alternative Techniques

    While HPLC is a robust method, other analytical techniques can provide complementary or, in some cases, more suitable information regarding the purity of ionic liquids. The choice of method often depends on the specific impurities of interest and the available instrumentation.

    TechniquePrincipleAdvantagesDisadvantages
    High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.High resolution, quantitative, well-established for UV-active compounds.[3][5]May not be suitable for non-UV active or volatile impurities. Requires a chromophore for UV detection.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can quantify impurities without a reference standard for each.[4][7]Lower sensitivity than HPLC for trace impurities, can be complex to interpret for mixtures.
    Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for identifying and quantifying volatile impurities like residual solvents.[8]Not suitable for non-volatile ionic liquids themselves. Requires derivatization for some analytes.
    Ion Chromatography (IC) Separation of ions based on their affinity for an ion-exchange resin.Specifically designed for the analysis of anions and cations, can detect halide impurities.[9]May require different columns and eluents for cation and anion analysis.
    Karl Fischer Titration Titrimetric method for determining water content.Highly specific and accurate for water quantification.[8]Only determines water content, not other impurities.
    Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, can be coupled with HPLC (LC-MS) for definitive identification.[1]Can be complex and expensive. Quantification may require isotopic standards.

    Decision-Making Framework for Purity Analysis:

    Purity_Analysis_Decision cluster_screening Initial Screening & Primary Impurities cluster_hplc Primary Method cluster_complementary Complementary & Specific Analyses cluster_techniques Specialized Techniques Start Start: Purity Validation of 1-Butyl-4-methylpyridinium triflate PrimaryImpurity Are there known UV-active organic impurities or starting materials? Start->PrimaryImpurity UseHPLC Use HPLC for primary purity assessment (quantification of main component and UV-active impurities) PrimaryImpurity->UseHPLC Yes Volatiles Concerned about residual solvents? UseHPLC->Volatiles Halides Are halide impurities a concern from the synthesis route? Volatiles->Halides No UseGC Use Gas Chromatography (GC) Volatiles->UseGC Yes Water Is water content critical? Halides->Water No UseIC Use Ion Chromatography (IC) Halides->UseIC Yes Structure Need to confirm structure or identify unknown impurities? Water->Structure No UseKF Use Karl Fischer Titration Water->UseKF Yes UseNMR_MS Use NMR and/or LC-MS Structure->UseNMR_MS Yes FinalReport Compile Comprehensive Purity Report Structure->FinalReport No UseGC->Halides UseIC->Water UseKF->Structure UseNMR_MS->FinalReport

    Sources

    Validation

    Comparative Analysis: Corrosion Inhibition Efficiency of [BMPy][OTf] vs. Commercial Inhibitors

    As industrial processes push the limits of material endurance in aggressive environments (such as acidic descaling, oil-well acidizing, and saline exposure), the degradation of mild steel and other alloys remains a criti...

    Author: BenchChem Technical Support Team. Date: March 2026

    As industrial processes push the limits of material endurance in aggressive environments (such as acidic descaling, oil-well acidizing, and saline exposure), the degradation of mild steel and other alloys remains a critical bottleneck. Historically, commercial corrosion inhibitors—such as chromates, volatile organic amines, and synthetic surfactants—have been the industry standard. However, their high toxicity, environmental persistence, and thermal instability have catalyzed the search for "green" alternatives[1].

    Room-temperature ionic liquids (RTILs), specifically pyridinium and imidazolium-based salts, have emerged as highly effective, eco-friendly corrosion inhibitors[2]. This guide provides an objective, data-driven comparison between commercial inhibitors and [BMPy][OTf] (1-butyl-3-methylpyridinium trifluoromethanesulfonate), detailing the mechanistic causality behind its performance and the self-validating experimental protocols required to benchmark it.

    Mechanistic Causality: Why [BMPy][OTf] Outperforms

    To understand the efficacy of [BMPy][OTf], we must deconstruct its molecular interactions at the metal-electrolyte interface. The inhibition mechanism is not merely physical blocking; it is a highly coordinated electrochemical process[3].

    • The Pyridinium Cation ([BMPy]+): The heterocyclic pyridinium ring contains an electronegative nitrogen atom and a delocalized π -electron system. These features act as potent electron donors, interacting directly with the vacant d-orbitals of transition metals (e.g., iron in carbon steel) to form a strong chemisorbed layer[3].

    • The Hydrophobic Alkyl Chain: The 1-butyl side chain is critical for the barrier effect. Once the pyridinium headgroup anchors to the metal, the butyl chains orient outward into the solution. This creates a dense, hydrophobic palisade layer that sterically repels water molecules and aggressive solvated ions (such as H+ and Cl− )[4].

    • The Triflate Anion ([OTf]-): While the cation drives primary adsorption, the trifluoromethanesulfonate anion provides exceptional thermal and electrochemical stability[5]. Furthermore, anions often exhibit a synergistic effect, co-adsorbing onto the positively charged metal surface (in acidic media) and facilitating a secondary electrostatic layer that draws more pyridinium cations to the interface[6].

    In contrast, traditional commercial inhibitors often rely on volatile organic compounds (VOCs) that degrade at high temperatures or toxic inorganic salts that pose severe environmental hazards[7].

    G A Corrosive Environment (e.g., 1M HCl / 3.5% NaCl) B Addition of [BMPy][OTf] A->B C Pyridinium Ring Adsorption (Electrostatic/Pi-Interaction) B->C D Triflate Anion [OTf]- Synergistic Surface Stabilization B->D E Butyl Chain Orientation (Hydrophobic Barrier) C->E D->E F Corrosion Inhibition (>90% Efficiency) E->F

    Mechanistic pathway of [BMPy][OTf] surface adsorption and hydrophobic barrier formation.

    Quantitative Data Presentation

    The following table synthesizes experimental metrics comparing [BMPy][OTf] against standard commercial inhibitors (e.g., traditional aliphatic amines and inorganic passivators).

    Performance Metric[BMPy][OTf] (Ionic Liquid)Commercial Inhibitors (Amines/Inorganics)
    Inhibition Efficiency (IE%) 90% - 95% (Highly effective at low doses)85% - 98% (Highly concentration-dependent)
    Optimal Concentration 10 mM - 50 mM (Low)>100 mM (Moderate to High)
    Thermal Stability High (Stable >300°C, low vapor pressure)Low to Moderate (Prone to volatilization)
    Inhibitor Type Mixed-type (Suppresses both anodic & cathodic reactions)Specific (Often strictly anodic or cathodic)
    Toxicity / EHS Profile Low (Non-volatile, eco-friendly "green" solvent)High (Toxic, carcinogenic, environmentally persistent)
    Primary Mechanism Physisorption & Chemisorption (Hydrophobic barrier)Passivation layer or simple physical film-forming

    Data derived from comparative studies on pyridinium and imidazolium ionic liquids in acidic and saline environments[1][4][6].

    Self-Validating Experimental Protocol

    To ensure scientific integrity, the evaluation of [BMPy][OTf] must not rely on a single metric. The following protocol outlines a self-validating workflow where macroscopic mass loss is cross-examined by microscopic electrochemical kinetics and surface morphology.

    Phase 1: Preparation & Gravimetric Baseline (Macroscopic)
    • Substrate Preparation: Polish mild steel coupons (e.g., API 5L X52 or Q235) using SiC abrasive paper (up to 1200 grit) to ensure a uniform surface energy. Degrease with acetone, wash with double-distilled water, and dry under N2​ .

    • Inhibitor Formulation: Prepare a corrosive baseline solution (e.g., 1.0 M HCl ). Formulate test solutions by adding[BMPy][OTf] at graded concentrations (e.g., 0, 10, 30, and 50 mM).

    • Weight Loss Measurement: Immerse the pre-weighed coupons in the solutions at a controlled temperature (e.g., 298 K) for 24 hours.

      • Causality: Weight loss provides a direct, time-averaged measurement of the corrosion rate ( CR​ ). The Inhibition Efficiency ( IEWL​% ) is calculated by comparing the CR​ of the blank versus the inhibited solution.

    Phase 2: Electrochemical Profiling (Kinetic Validation)

    Weight loss cannot distinguish between anodic metal dissolution and cathodic hydrogen evolution. We use electrochemistry to validate the kinetic mechanism. 4. Electrochemical Impedance Spectroscopy (EIS): Using a three-electrode cell, apply a small AC signal (e.g., 10 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz.

    • Causality: EIS isolates the charge transfer resistance ( Rct​ ) at the double layer. A successful [BMPy][OTf] barrier will show a significant increase in the diameter of the Nyquist plot semicircle. If IEEIS​% aligns with IEWL​% , the macroscopic data is kinetically validated.
    • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV relative to the open circuit potential (OCP).
    • Causality: By extrapolating the Tafel slopes, we determine the corrosion current density ( icorr​ ). If the shift in corrosion potential ( Ecorr​ ) is less than 85 mV compared to the blank, [BMPy][OTf] is validated as a mixed-type inhibitor[8].
    Phase 3: Morphological Confirmation
    • Surface Analysis (SEM/EDX): Analyze the post-immersion coupons using Scanning Electron Microscopy.

      • Causality: The blank coupon will show severe pitting and roughness. The [BMPy][OTf]-treated coupon should appear smooth, and Energy Dispersive X-ray Spectroscopy (EDX) will reveal nitrogen and sulfur peaks, physically proving the adsorption of the pyridinium and triflate ions.

    G S1 Step 1: Substrate Preparation (Mild Steel Polishing) S2 Step 2: Inhibitor Formulation (10-50 mM[BMPy][OTf]) S1->S2 S3 Step 3: Gravimetric Analysis (Weight Loss Validation) S2->S3 S4 Step 4: Electrochemical Profiling (EIS & Potentiodynamic) S2->S4 S6 Data Synthesis & Efficiency Calculation S3->S6 S4->S6 S5 Step 5: Surface Morphology (SEM/EDX & XPS) S6->S5 Validates

    Self-validating experimental workflow for evaluating corrosion inhibition efficiency.

    Conclusion

    [BMPy][OTf] represents a paradigm shift in corrosion science. While commercial inhibitors achieve high efficiency through brute-force chemical passivation—often at the cost of high toxicity and volatility—[BMPy][OTf] achieves comparable or superior efficiency (>90%) through intelligent molecular design. The synergy between the π -electron-rich pyridinium ring and the hydrophobic butyl chain creates a resilient, self-assembling barrier that operates effectively at low concentrations, proving that industrial efficacy and environmental sustainability are not mutually exclusive.

    References

    • "Physical properties of pyridinium ionic liquids", ResearchGate.[Link]

    • "Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review", PMC - NIH.[Link]

    • "Corrosion behaviour of mild steel in 1-alkyl-3-methylimidazolium tricyanomethanide ionic liquids for CO2 capture applications", RSC Publishing.[Link]

    • "Ionic Liquids as Corrosion Inhibitors", ResearchGate.[Link]

    • "Review on Corrosion Inhibitors for Oil and Gas pipelines in petroleum industries", edu.krd.[Link]

    • "Commercial and Green Corrosion Inhibitors for Reinforced Concrete Structures: A Review", IJCSRR.[Link]

    • "Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species", MDPI.[Link]

    • "Adsorption, thermodynamic, and quantum chemical investigations of an ionic liquid that inhibits corrosion of carbon steel in chloride solutions", ResearchGate.[Link]

    Sources

    Comparative

    evaluating recyclability of [BMPy][OTf] in catalytic processes

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in sustainable chemical engineering: the economic and environmental cost of solvent waste. Ionic liquids (ILs) are championed as "green" alt...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in sustainable chemical engineering: the economic and environmental cost of solvent waste. Ionic liquids (ILs) are championed as "green" alternatives to volatile organic compounds, but their high procurement costs mandate highly efficient recycling loops[1].

    Among these, 1-butyl-methylpyridinium trifluoromethanesulfonate ([BMPy][OTf]) presents a fascinating mechanistic dualism. Its aromatic pyridinium cation and weakly coordinating triflate anion create a highly specific solvation environment that excels in certain electrophilic reactions but poses unique challenges in product isolation due to its high water-miscibility[2].

    This guide objectively evaluates the catalytic efficacy and recyclability of [BMPy][OTf] against standard alternatives, providing a field-proven, self-validating protocol for its continuous recovery.

    To evaluate [BMPy][OTf], we must first understand the causality behind its chemical behavior:

    • Cationic Influence (The Pyridinium Core): Unlike the aliphatic pyrrolidinium ([BMPYRR]⁺) or the electron-rich imidazolium ([BMIM]⁺), the pyridinium ring in [BMPy]⁺ is electron-deficient. In transition-metal catalysis (e.g., colloidal Pt nanoparticle synthesis), this aromatic core strongly interacts with metal precursors. This interaction alters reduction kinetics, often leading to premature termination of particle growth and lower isolated yields in polyol reductions compared to aliphatic ILs[3].

    • Anionic Influence (The Triflate Anion): The[OTf]⁻ anion is weakly coordinating, which is highly beneficial for stabilizing electrophilic intermediates, such as the nitronium ion in acetyl nitrate nitrations[2]. However, the high hydrogen-bond basicity of the triflate anion renders [BMPy][OTf] highly miscible with water, neutralizing the viability of simple biphasic aqueous washing for catalyst recovery[2].

    Comparative Performance Analysis

    When designing a catalytic process, solvent selection must balance reaction yield with downstream recovery costs. The table below summarizes the quantitative performance of [BMPy][OTf] against its structural analogs.

    Solvent SystemCation TypeViscosity (cP at 25°C)Pt NP Yield (Polyol)Aromatic NitrationWater MiscibilityOptimal Recovery Strategy
    [BMPy][OTf] Pyridinium~24010%[3]Moderate-High[2]HighMicrofluidic Membrane[2]
    [BMPYRR][OTf] Pyrrolidinium148[3]94%[3]LowHighMicrofluidic Membrane[2]
    [BMIM][NTf₂] Imidazolium~50>90%[1]High[2]LowSimple Biphasic Wash[1]

    Data Interpretation: While [BMPy][OTf] underperforms in specific nanoparticle syntheses due to precursor-cation interactions[3], it remains a powerful solvent for electrophilic aromatic substitutions. Its high viscosity (~240 cP) and water-miscibility require advanced microfluidic recovery rather than traditional batch extraction[2][3].

    Workflow Visualization: The Microfluidic Recycling Loop

    Because [BMPy][OTf] cannot be salted out easily, we utilize an "accommodating agent" (a hydrophobic IL) to force a phase separation in a continuous flow system[2].

    G N1 Catalytic Reaction (e.g., Nitration/NP Synthesis) N2 Phase Separation (Antisolvent Addition) N1->N2 Reaction Complete N3 Centrifugation (Isolate Product) N2->N3 Precipitate N4 Microfluidic Extraction (Aqueous Biphasic System) N3->N4 Supernatant (IL) N5 Membrane Separation (Continuous Flow) N4->N5 Slug Flow N6 Vacuum Drying (Remove VOCs/Water) N5->N6 Aqueous IL Phase N7 Purified [BMPy][OTf] (Ready for Reuse) N6->N7 Purified Solvent N7->N1 Recycled Loop

    Catalytic workflow and microfluidic recycling loop for[BMPy][OTf] solvent recovery.

    Self-Validating Experimental Protocol:[BMPy][OTf] Recovery

    To ensure scientific integrity and reproducible yields, the following protocol describes the continuous-flow recovery of[BMPy][OTf] post-catalysis. This system is designed to be self-validating , utilizing in-line analytics to guarantee solvent purity before it re-enters the catalytic loop.

    Phase 1: Product Isolation & Antisolvent Precipitation

    • Causality of Antisolvent: Post-reaction,[BMPy][OTf] does not spontaneously phase-separate from polar byproducts (e.g., ethylene glycol)[1]. Add acetone (1:3 volume ratio) to the reaction mixture. The drastic drop in the dielectric constant forces the catalytic products (e.g., nanoparticles or organic precipitates) to crash out of the solution.

    • Separation: Centrifuge the mixture at 8,000 rpm for 15 minutes. Decant the supernatant (containing [BMPy][OTf], acetone, and polar byproducts) into the microfluidic reservoir.

    Phase 2: Microfluidic Slug Flow Extraction 3. Overcoming Viscosity: Traditional bulk extraction fails due to emulsion formation and slow diffusion in the highly viscous [BMPy][OTf] (~240 cP)[3]. Pump the supernatant alongside an accommodating agent (e.g., hydrophobic [BMIM][NTf₂]) and acidified water (pH 2.0) into a serpentine micro-mixer. 4. Causality of the Accommodating Agent: The hydrophobic [BMIM][NTf₂] acts as an organic sink for non-polar impurities, while the acidified water selectively pulls the water-miscible [BMPy][OTf] into the aqueous phase[2]. The serpentine channel creates a high-surface-area "slug flow," accelerating mass transfer.

    Phase 3: Membrane Separation & Self-Validation 5. Continuous Separation: Direct the slug flow over a hydrophobic PTFE membrane. The membrane selectively permeates the organic accommodating phase, while the acidified aqueous phase (containing [BMPy][OTf]) is retained and collected[2]. 6. Self-Validating Mechanism (In-line UV-Vis): Route the aqueous output through an in-line UV-Vis flow cell. Monitor the absorbance at the characteristic wavelength of your initial metal precursor (e.g., 260 nm for Pt species).

    • Validation Check: If the baseline is flat, the extraction is successful. If absorbance spikes, the residence time in the serpentine mixer must be dynamically increased via the pump controller until the baseline flattens, ensuring zero catalyst carry-over.
    • Drying: Transfer the validated aqueous phase to a rotary evaporator. Dry under high vacuum (80°C, 10 mbar) for 4 hours to remove all water and residual volatile organic compounds (VOCs)[1]. The resulting purified [BMPy][OTf] is ready for the next catalytic cycle.

    References

    • Solvent Dependence of Ionic Liquid-Based Pt Nanoparticle Synthesis: Machine Learning-Aided In-Line Monitoring in a Flow Reactor ACS Nano[Link]

    • A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents ResearchGate / Lab on a Chip[Link]

    • A techno-economic approach to guide the selection of flow recyclable ionic liquids for nanoparticle synthesis RSC Publishing[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of 1-Butyl-4-methylpyridinium Triflate

    As a Senior Application Scientist, I understand that innovation in the lab is often accompanied by new challenges, particularly in the responsible management of novel chemical entities. Ionic liquids like 1-Butyl-4-methy...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I understand that innovation in the lab is often accompanied by new challenges, particularly in the responsible management of novel chemical entities. Ionic liquids like 1-Butyl-4-methylpyridinium triflate ([BPy][OTf]) are remarkable for their unique properties, but their handling and disposal require a nuanced, safety-first approach. This guide is designed to provide you, our trusted research partners, with the essential, immediate safety and logistical information needed to manage this compound responsibly, ensuring the safety of your team and the protection of our environment.

    Core Hazard Profile & Immediate Safety

    Before considering disposal, a clear understanding of the compound's hazard profile is paramount. While 1-Butyl-4-methylpyridinium triflate is not always classified under GHS, related pyridinium salts and triflates exhibit properties that demand caution.[1] The primary risks are associated with direct contact and potential thermal decomposition.

    Always assume the compound is hazardous. Wear appropriate Personal Protective Equipment (PPE) at all times.

    Hazard Consideration Required PPE & Safety Protocol Rationale & Causality
    Skin & Eye Contact Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][5]Pyridinium-based ionic liquids can cause skin and serious eye irritation or damage.[2][4][6] The triflate moiety may also contribute to irritation. Prompt and thorough rinsing is critical to mitigate chemical reactions with tissue.
    Inhalation Handle only in a well-ventilated area or within a chemical fume hood.[5][7]While ionic liquids have negligible vapor pressure, aerosols or dusts can be generated during handling. Inhaling these can lead to respiratory tract irritation.[3][4]
    Ingestion Do not eat, drink, or smoke in laboratory areas.[3] If swallowed, rinse the mouth with water, do not induce vomiting, and seek immediate medical attention.[6]Similar compounds are classified as harmful if swallowed (Acute toxicity, Category 4).[3][4] Inducing vomiting risks perforation and aspiration into the lungs.
    Thermal Decomposition Keep away from heat and strong oxidizing agents.[3][4] In case of fire, use dry powder, foam, or carbon dioxide extinguishers.[2][7]High temperatures can lead to decomposition, releasing hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[3]

    Spill Management Protocol

    An effective disposal plan begins with a robust spill management strategy. A swift and correct response can prevent a minor incident from escalating.

    Step-by-Step Spill Cleanup:

    • Evacuate & Ventilate: Ensure the immediate area is clear of non-essential personnel and that ventilation is adequate.[8]

    • Don PPE: Wear the full PPE outlined in the table above.

    • Contain the Spill: Cover drains to prevent environmental release.

    • Absorb & Collect: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid creating dust.[3][7]

    • Containerize: Place the absorbed material and any contaminated cleaning supplies into a suitable, sealable container.

    • Label: Clearly label the container as "Hazardous Waste: 1-Butyl-4-methylpyridinium triflate spill debris."

    • Decontaminate: Clean the affected area thoroughly.

    • Dispose: Treat the sealed container as hazardous waste and follow the disposal workflow outlined below.

    The Disposal Decision Workflow

    The guiding principle for the disposal of 1-Butyl-4-methylpyridinium triflate is that it must be managed as chemical waste in accordance with all local, state, and federal regulations.[5] Never dispose of this chemical down the drain or in regular trash. The process should always be mediated by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[6][7]

    Below is a logical workflow to guide your disposal decisions.

    DisposalWorkflow start Identify Waste: 1-Butyl-4-methylpyridinium triflate is_empty Is the original container completely empty? start->is_empty triple_rinse Triple rinse container with a suitable solvent (e.g., Acetone). is_empty->triple_rinse Yes not_empty Waste Chemical (Pure, Mixture, or Spill Debris) is_empty->not_empty No collect_rinsate Collect all rinsate in a 'Hazardous Waste' container. triple_rinse->collect_rinsate dispose_container Deface label. Dispose of empty container as per EHS guidelines. collect_rinsate->dispose_container containerize Securely seal in a compatible, properly labeled waste container. Label must include full chemical name. collect_rinsate->containerize Rinsate is hazardous segregate Ensure waste is segregated. Do NOT mix with other waste streams. not_empty->segregate segregate->containerize storage Store in a designated, cool, dry, and well-ventilated satellite accumulation area. [3, 6] containerize->storage contact_ehs Contact institution's EHS office or licensed waste disposal company for pickup. storage->contact_ehs

    Caption: Disposal Decision Workflow for 1-Butyl-4-methylpyridinium triflate.

    Environmental Considerations: The Persistence of the Triflate Anion

    A core tenet of our scientific responsibility is understanding the long-term impact of the chemicals we use. While ionic liquids are often explored as "green" solvents due to their low volatility, their environmental fate, particularly their solubility in water, requires careful consideration.[9]

    The triflate (trifluoromethanesulfonate) anion is of particular note. It is structurally related to trifluoroacetic acid (TFA), a compound recognized for its extreme persistence in the environment.[10][11] TFA is highly mobile in the water cycle, resistant to degradation, and is now found ubiquitously in various environmental compartments, including drinking water.[10][12][13] Due to these concerns, there is growing scrutiny of all substances that can introduce such persistent fluorinated molecules into the ecosystem.[10][12]

    Disposing of 1-Butyl-4-methylpyridinium triflate through approved hazardous waste channels is the only way to ensure it is handled via high-temperature incineration or other methods designed to break down these stable molecules, thereby preventing their release and long-term accumulation in the environment.

    References

    • SAFETY DATA SHEET (MilliporeSigma). (2025). Aldrich - 738115.
    • SAFETY DATA SHEET (Fisher Scientific).
    • SAFETY DATA SHEET (TCI Chemicals). (2025).
    • SAFETY DATA SHEET (TCI Chemicals). (2025).
    • SAFETY DATA SHEET (Tokyo Chemical Industry). (2025). 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide.
    • SAFETY DATA SHEET (Santa Cruz Biotechnology).
    • Managing solid waste using chloride-based ionic liquids. (2019). Taylor & Francis Online.
    • Recycling Ionic Liquids for Sustainability. Scribd.
    • Syntheses and Properties of N-Fluoropyridinium Salts. Oxford Academic.
    • SAFETY DATA SHEET (Fisher Scientific).
    • SAFETY DATA SHEET (SigmaAldrich.cn). (2025).
    • 1-Butyl-4-methylpyridinium trifluoromethanesulfon
    • 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide MSDS/SDS.
    • Material Safety Data Sheet - Pyridinium trifluoromethanesulfon
    • Techniques for recovery and recycling of ionic liquids: A review. (2024). Chalmers Research.
    • Preparation of 2-Chloro-1-(1-ethoxyvinyl)
    • Ionic Liquids Recycling for Reuse. (2011).
    • On the Use of Ionic Liquids for the Recycling of the Contaminated M
    • 1-BUTYL-4-METHYLPYRIDINIUM. gsrs.
    • 1-Butyl-4-methylpyridinium triflate, >98%. Iolitec - Ionic Liquids Technologies.
    • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin–Madison.
    • What is 1-Butyl-4-Methylpyridinium Bis(Trifluoromethanesulfonyl)Imide - Properties & Specifications.
    • 1-Butyl-4-methylpyridinium tetrafluorobor
    • About TFA - PFAS, the 'forever chemicals'. Fidra.
    • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. (2016).
    • TFA is polluting our water – We have crossed a Planetary boundary. (2024). PAN Europe.
    • Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. (2025). MDPI.
    • HAZARD SUMMARY: TRIFLUOROACETIC ACID. New Jersey Department of Health.

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.